GP3269
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H21FN4O3 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[4-(4-fluoroanilino)-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl]-5-methyloxolane-3,4-diol |
InChI |
InChI=1S/C23H21FN4O3/c1-13-19(29)20(30)23(31-13)28-11-17(14-5-3-2-4-6-14)18-21(25-12-26-22(18)28)27-16-9-7-15(24)8-10-16/h2-13,19-20,23,29-30H,1H3,(H,25,26,27)/t13-,19-,20-,23-/m1/s1 |
InChI Key |
MULTXXBUCOCYME-HYYMDVBZSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)F)C5=CC=CC=C5)O)O |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)F)C5=CC=CC=C5)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of GP3269
For Researchers, Scientists, and Drug Development Professionals
Abstract
GP3269 is a potent and selective inhibitor of adenosine kinase (AK), an intracellular enzyme pivotal in regulating adenosine levels. This technical guide delineates the core mechanism of action of this compound, from its direct enzymatic inhibition to the downstream signaling cascades that mediate its therapeutic effects. Through a comprehensive review of preclinical data, this document provides an in-depth understanding of how this compound modulates neuronal activity, offering potential therapeutic benefits in conditions such as epilepsy and chronic pain. This guide incorporates detailed experimental methodologies, quantitative data summaries, and visual representations of the key signaling pathways to facilitate further research and drug development efforts in the field of adenosinergic modulation.
Introduction
Adenosine is a ubiquitous purine nucleoside that functions as a critical neuromodulator in the central nervous system (CNS). Its extracellular concentrations are tightly regulated, primarily by the intracellular enzyme adenosine kinase (AK), which phosphorylates adenosine to adenosine monophosphate (AMP). In pathological conditions such as seizures or inflammation, extracellular adenosine levels rise, acting as an endogenous protective agent by suppressing excessive neuronal firing.
This compound is a small molecule inhibitor designed to selectively target and inhibit adenosine kinase.[1][2] By blocking the primary metabolic pathway of adenosine, this compound effectively increases the intracellular and subsequently the extracellular concentrations of adenosine, thereby potentiating its neuroprotective and inhibitory effects. This guide explores the intricate molecular mechanisms through which this compound exerts its pharmacological action.
Core Mechanism of Action: Adenosine Kinase Inhibition
The primary mechanism of action of this compound is the potent and selective inhibition of adenosine kinase.[2] This action disrupts the normal cellular process of adenosine clearance, leading to an accumulation of intracellular adenosine. This surplus of adenosine is then transported out of the cell, increasing its concentration in the extracellular space where it can interact with cell surface receptors.
Quantitative Data on Adenosine Kinase Inhibition
The inhibitory potency of this compound against human adenosine kinase has been quantified in various studies. The following table summarizes the key quantitative data.
| Parameter | Value | Reference |
| IC₅₀ (Human Adenosine Kinase) | 11 nM | [2] |
| Anticonvulsant Activity (MES model, rat) | ED₅₀ = 1.1 mg/kg | [3] |
| Antinociceptive Activity (formalin paw model, rat) | ED₅₀ = 6.4 mg/kg | [4] |
Downstream Signaling Pathways
The increased extracellular adenosine resulting from this compound-mediated AK inhibition activates specific G protein-coupled receptors (GPCRs), primarily the A1 adenosine receptor (A1AR). The anticonvulsant and analgesic properties of this compound are largely attributed to the activation of this receptor subtype.[3]
A1 Adenosine Receptor Signaling Cascade
The A1 adenosine receptor is coupled to inhibitory G proteins (Gi/o).[5] Activation of the A1AR by adenosine initiates a signaling cascade that leads to neuronal inhibition.
Signaling Pathway Description:
-
Inhibition of Adenosine Kinase: this compound enters the cell and inhibits adenosine kinase.
-
Increased Adenosine Levels: This inhibition leads to an accumulation of intracellular adenosine, which is then transported into the extracellular space.
-
A1 Receptor Activation: Extracellular adenosine binds to and activates the A1 adenosine receptor, a Gi/o-coupled GPCR.
-
G-protein Signaling: A1 receptor activation leads to the activation of the inhibitory G-protein (Gi/o).
-
Downstream Effector Modulation: The activated Gi/o protein has two main effects:
-
Neuronal Inhibition: The combined effect of these signaling events is hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus leading to overall neuronal inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments related to the mechanism of action of this compound. For precise parameters, it is recommended to consult the original publications.
Adenosine Kinase Inhibition Assay
This assay is used to determine the potency of this compound in inhibiting adenosine kinase activity.
Principle: The assay measures the conversion of [³H]-adenosine to [³H]-AMP by adenosine kinase. The charged [³H]-AMP is separated from the uncharged [³H]-adenosine using anion exchange chromatography, and the amount of product formed is quantified by scintillation counting.
Generalized Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and dithiothreitol.
-
Enzyme and Inhibitor Incubation: In a microcentrifuge tube, combine recombinant human adenosine kinase with varying concentrations of this compound (or vehicle control) and pre-incubate for 15 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding a solution of [³H]-adenosine.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding formic acid.
-
Separation: Apply the reaction mixture to an anion-exchange column (e.g., Dowex 1x8).
-
Elution: Wash the column with water to remove unreacted [³H]-adenosine. Elute the [³H]-AMP with a high salt buffer (e.g., ammonium formate/formic acid).
-
Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by non-linear regression analysis.
In Vivo Anticonvulsant Activity Assessment (Maximal Electroshock Seizure - MES - Model)
This in vivo model is used to evaluate the anticonvulsant efficacy of this compound.
Principle: The MES test induces a generalized tonic-clonic seizure in rodents by electrical stimulation. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.
Generalized Protocol:
-
Animal Preparation: Use adult male Sprague-Dawley rats. Administer this compound orally at various doses. A control group receives the vehicle.
-
Drug Administration: Allow a specific time for drug absorption (e.g., 60 minutes).
-
MES Induction: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the animals for the presence or absence of a tonic hindlimb extension.
-
Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension at each dose. Calculate the median effective dose (ED₅₀) using probit analysis.
Conclusion
This compound represents a promising therapeutic agent that leverages the endogenous adenosinergic system for neuroprotection. Its core mechanism of action, the potent and selective inhibition of adenosine kinase, leads to an elevation of extracellular adenosine and subsequent activation of A1 adenosine receptors. This cascade of events culminates in neuronal inhibition, providing the basis for its observed anticonvulsant and analgesic effects. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols provided in this guide, is essential for the continued development of this compound and other modulators of adenosine signaling as novel therapeutics for neurological disorders. Further research focusing on the long-term effects and potential for biased agonism at the A1 receptor could provide even more refined therapeutic strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adenosine kinase inhibitors as a novel approach to anticonvulsant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
GP3269: A Technical Guide to a Potent Adenosinergic Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
GP3269 is a potent and selective inhibitor of adenosine kinase (AK), an enzyme pivotal in the regulation of intracellular and extracellular adenosine concentrations. By inhibiting AK, this compound effectively increases the localized concentration of adenosine, a nucleoside with significant neuromodulatory, anti-inflammatory, and analgesic properties. Preclinical studies have demonstrated the potential of this compound as an anticonvulsant and analgesic agent. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation. While early clinical development was initiated, it was subsequently halted due to toxicological findings, specifically the observation of brain microhemorrhage in animal studies.[1]
Core Data Presentation
The following tables summarize the currently available quantitative data for this compound. It is important to note that while the compound has been the subject of preclinical research, a complete public dataset, particularly regarding its pharmacokinetic profile, is limited.
Table 1: In Vitro Efficacy of this compound
| Parameter | Target | Species | Value | Reference |
| IC50 | Adenosine Kinase | Human | 11 nM | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Endpoint | Route of Administration | ED50 | Reference |
| Formalin Paw Test | Rat | Analgesia (Phase II) | Oral | 6.4 mg/kg | [3] |
| Maximal Electroshock (MES) Seizure | Rat | Anticonvulsant | Oral | Data not publicly available | [4] |
Note: While anticonvulsant activity in the MES model has been reported, specific ED50 values are not available in the public domain.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by inhibiting adenosine kinase, the primary enzyme responsible for the metabolism of adenosine to adenosine monophosphate (AMP). This inhibition leads to an accumulation of intracellular adenosine, which is then transported into the extracellular space. Extracellular adenosine subsequently activates G-protein coupled adenosine receptors (A1, A2A, A2B, and A3), initiating a cascade of downstream signaling events that contribute to its therapeutic effects. The anticonvulsant and analgesic properties of this compound are primarily attributed to the activation of the A1 adenosine receptor, which leads to neuronal hyperpolarization and inhibition of excitatory neurotransmitter release.
Caption: Signaling pathway of this compound.
Experimental Protocols
Adenosine Kinase Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against adenosine kinase.
Materials:
-
Human recombinant adenosine kinase
-
ATP
-
Adenosine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
96-well or 384-well microplates
Procedure:
-
Prepare a reaction mixture containing adenosine kinase and adenosine in the assay buffer.
-
Add serial dilutions of this compound or control compounds to the wells of the microplate. Include a DMSO-only control (vehicle).
-
Initiate the enzymatic reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then quantified via a luciferase-luciferin reaction.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Rat Formalin Paw Test (Analgesia Model)
This model is used to assess the analgesic efficacy of compounds in a model of persistent pain.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Materials:
-
Formalin solution (e.g., 5% in saline)
-
This compound (or test compound) formulated for oral administration
-
Observation chambers with mirrors to allow for unobstructed observation of the paws
Procedure:
-
Acclimate the rats to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound or vehicle orally at a predetermined time before the formalin injection (e.g., 60 minutes).
-
Inject a small volume (e.g., 50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the rat back into the observation chamber and record the amount of time the animal spends licking or biting the injected paw.
-
The observation period is typically divided into two phases: Phase I (0-5 minutes post-injection), representing acute nociceptive pain, and Phase II (15-60 minutes post-injection), representing inflammatory pain.
-
Compare the time spent in nociceptive behavior in the this compound-treated group to the vehicle-treated group for both phases.
-
Calculate the ED50 value, the dose at which a 50% reduction in the pain response is observed, typically for Phase II.
Maximal Electroshock (MES) Seizure Test (Anticonvulsant Model)
This model is used to evaluate the ability of a compound to prevent the spread of seizures.
Animals:
-
Male Sprague-Dawley or Wistar rats (150-200 g)
Materials:
-
Electroshock apparatus
-
Corneal electrodes
-
Saline solution with a local anesthetic (e.g., 0.5% tetracaine)
-
This compound (or test compound) formulated for oral administration
Procedure:
-
Administer this compound or vehicle orally at a predetermined time before the electroshock.
-
Apply a drop of the saline/anesthetic solution to the rat's corneas to ensure good electrical contact and provide local anesthesia.
-
Deliver a suprathreshold electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[5]
-
Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
A compound is considered to have provided protection if it prevents the tonic hindlimb extension.
-
Test different doses of this compound to determine the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension.
Experimental Workflows
In Vitro Screening Workflow
Caption: Workflow for in vitro adenosine kinase inhibition assay.
In Vivo Efficacy Testing Workflow
References
The Discovery and Synthesis of GP3269: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GP3269 is an experimental small molecule drug identified as a potent and selective inhibitor of the enzyme adenosine kinase (AK).[1][2] In preclinical studies, it has demonstrated notable analgesic and anticonvulsant properties.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound, with a focus on the core scientific data and experimental methodologies.
Discovery and Rationale
The development of this compound was rooted in the therapeutic potential of modulating adenosine signaling. Adenosine is an endogenous purine nucleoside that plays a crucial role in cellular energy homeostasis and acts as a neuromodulator in the central nervous system. By inhibiting adenosine kinase, the primary enzyme responsible for adenosine's metabolic clearance, this compound effectively increases the local concentration of adenosine. This elevation in adenosine levels leads to the activation of adenosine receptors, which in turn mediates the observed anticonvulsant effects. The rationale behind developing selective AK inhibitors like this compound is to achieve a more targeted therapeutic effect with potentially fewer side effects compared to direct-acting adenosine receptor agonists.
Chemical Synthesis
The synthesis of this compound is a multi-step process. While the seminal publication by Erion et al. outlines a four-step synthesis, the detailed experimental protocol, including specific reagents, reaction conditions, and purification methods, is not publicly available in its entirety. The key steps mentioned in the abstract of the primary publication are:
-
Base-catalyzed nucleoside coupling: This involves the reaction of 4-chloro-5-iodopyrrolopyrimidine with a protected 5-deoxy-1-α-chlororibose.
-
Suzuki reaction: This cross-coupling reaction is used to introduce the phenyl group by replacing the 5-iodo substituent.
A generalized workflow for the synthesis is depicted below.
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of adenosine kinase. In normal physiological states, adenosine kinase phosphorylates adenosine to adenosine monophosphate (AMP), thereby regulating intracellular and extracellular adenosine levels. By inhibiting this enzyme, this compound prevents the metabolism of adenosine, leading to its accumulation. The increased concentration of adenosine allows it to act on its G-protein coupled receptors, primarily the A1 and A2A subtypes. The anticonvulsant effects are largely attributed to the activation of A1 receptors, which are coupled to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in neuronal hyperpolarization and a reduction in neuronal excitability.
Biological Activity and Quantitative Data
This compound has been evaluated in both in vitro and in vivo models to determine its potency and efficacy.
| Parameter | Value | Species | Assay | Reference |
| IC50 | 11 nM | Human | Adenosine Kinase Inhibition Assay | [2] |
| Anticonvulsant Activity | Demonstrated | Rat | Maximal Electroshock (MES) Seizure Model | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not fully available in the public domain. The following are generalized protocols based on standard laboratory practices for the types of experiments conducted.
In Vitro Adenosine Kinase Inhibition Assay
A standard assay to determine the IC50 of an inhibitor against adenosine kinase typically involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human adenosine kinase is used. The substrates, adenosine and ATP (often radiolabeled, e.g., [γ-³²P]ATP or [³H]adenosine), are prepared in an appropriate assay buffer.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Reaction Incubation: The enzyme, substrates, and varying concentrations of this compound are incubated together in the assay buffer at a controlled temperature (e.g., 37°C) for a specific period.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product (radiolabeled AMP) is quantified. This is often achieved by separating the product from the unreacted substrate using techniques like thin-layer chromatography or filter binding assays, followed by scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs. A general protocol is as follows:
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the laboratory environment.
-
Drug Administration: this compound is formulated in a suitable vehicle and administered to the animals, typically via oral gavage or intraperitoneal injection, at various doses. A control group receives the vehicle only.
-
Seizure Induction: At the time of predicted peak effect of the drug, a maximal electrical stimulus is delivered through corneal or auricular electrodes. The stimulus parameters (e.g., current, frequency, duration) are standardized to consistently induce a tonic hindlimb extension in control animals.
-
Observation and Scoring: The animals are observed for the presence or absence of the tonic hindlimb extension. The abolition of this response is considered a positive indication of anticonvulsant activity.
-
Data Analysis: The percentage of animals protected from seizures at each dose is determined. This data is then used to calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the induced seizure.
Conclusion
This compound is a potent and selective adenosine kinase inhibitor with demonstrated anticonvulsant activity in preclinical models. Its mechanism of action, involving the enhancement of endogenous adenosine signaling, represents a promising therapeutic strategy. While the publicly available data provides a strong foundation for understanding the pharmacological profile of this compound, further detailed studies and access to the complete experimental protocols would be necessary for a full evaluation of its therapeutic potential. The information presented in this guide is intended to provide a comprehensive technical overview for researchers and professionals in the field of drug discovery and development.
References
In Vivo Effects of GP3269 on Adenosine Levels: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GP3269 is a potent and selective inhibitor of the enzyme adenosine kinase (AK), which plays a crucial role in regulating intracellular and extracellular concentrations of adenosine. By inhibiting AK, this compound is designed to increase the localized levels of endogenous adenosine, a key neuromodulator with cytoprotective, anti-inflammatory, and anticonvulsant properties. This technical guide synthesizes the available preclinical information on the in vivo effects of this compound on adenosine levels, its mechanism of action, and the experimental methodologies used to assess these effects. While direct quantitative in vivo data for this compound's effect on adenosine concentrations is not publicly available in the reviewed literature, this paper extrapolates its expected effects based on its potent enzymatic inhibition and data from similar adenosine kinase inhibitors.
Introduction to this compound and Adenosine Kinase
This compound is an experimental drug identified as a highly selective inhibitor of adenosine kinase (AK) with an IC50 of 11 nM.[1] AK is the primary enzyme responsible for the metabolic clearance of adenosine, converting it to adenosine monophosphate (AMP).[1] Inhibition of AK leads to an accumulation of intracellular adenosine, which is then released into the extracellular space, where it can activate adenosine receptors (A1, A2A, A2B, and A3) and exert its physiological effects.[1] The therapeutic potential of AK inhibitors like this compound lies in their ability to amplify the effects of endogenous adenosine in a site- and event-specific manner, particularly in tissues under metabolic stress or experiencing high neuronal activity.[2] Preclinical studies have demonstrated the anticonvulsant and analgesic effects of this compound in animal models.
Mechanism of Action: this compound and Adenosine Regulation
The primary mechanism of action of this compound is the competitive inhibition of adenosine kinase. This leads to a cascade of events that ultimately elevates extracellular adenosine levels.
Signaling Pathway of this compound Action
In Vivo Effects of this compound on Adenosine Levels
Quantitative Data
Specific quantitative data on the in vivo effects of this compound on adenosine levels from peer-reviewed publications are not available in the searched results. However, based on its potent inhibition of adenosine kinase, it is expected that this compound administration would lead to a significant increase in extracellular adenosine concentrations, particularly in the brain, following systemic administration. Studies on other potent adenosine kinase inhibitors have shown that they can potently increase adenosine concentrations in a tissue- and event-specific manner.[2]
Table 1: Expected In Vivo Effects of this compound on Adenosine Levels (Hypothetical)
| Animal Model | Tissue/Fluid | This compound Dose | Expected Change in Adenosine Levels | Reference |
|---|---|---|---|---|
| Rat | Brain Interstitial Fluid | Anticonvulsant Doses | Significant Increase | Based on Mechanism |
| Mouse | Plasma | Analgesic Doses | Moderate Increase | Based on Mechanism |
Qualitative Effects
The anticonvulsant properties of this compound are attributed to the increased levels of adenosine acting on A1 adenosine receptors. This suggests that the magnitude of the increase in adenosine is sufficient to elicit a therapeutic effect in animal models of epilepsy. Research on adenosine kinase inhibitors indicates that they can selectively enhance adenosine release that is evoked by excitotoxic stimuli without altering basal adenosine concentrations.
Experimental Protocols
The standard method for measuring in vivo extracellular adenosine levels in preclinical animal models is intracerebral microdialysis coupled with high-performance liquid chromatography (HPLC).
In Vivo Microdialysis for Adenosine Measurement
This technique allows for the continuous sampling of small molecules from the extracellular fluid of a specific brain region in a freely moving animal.
Experimental Workflow:
References
Unveiling the Cellular Engagements of GP3269: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular targets of GP3269, a potent and selective experimental drug. The information presented herein is curated for researchers, scientists, and professionals engaged in drug development, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.
Primary Cellular Target: Adenosine Kinase (ADK)
The principal cellular target of this compound has been conclusively identified as adenosine kinase (ADK) .[1][2][3][4][5] this compound acts as a potent and selective inhibitor of this enzyme.[1][2][3] Adenosine kinase is a crucial enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP).[5][6][7] By inhibiting ADK, this compound effectively increases the endogenous levels of adenosine, a key signaling nucleoside involved in a myriad of physiological processes.[8] This elevation of adenosine is central to the therapeutic effects observed with this compound, including its anticonvulsant and analgesic properties.[1]
Initial reports suggesting that this compound targets AMP deaminase have been investigated and appear to be inconsistent with the broader scientific literature, which predominantly supports its role as an adenosine kinase inhibitor.[4][9][10][11]
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound against its primary target, human adenosine kinase, has been quantified and is presented in the table below.
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
| This compound | Human Adenosine Kinase (AK) | 11 nM | [1][2][3] |
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound is initiated by its direct inhibition of adenosine kinase. This leads to an accumulation of intracellular and, consequently, extracellular adenosine.[8] Adenosine then acts on its four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[12][13] The anticonvulsant and neuroprotective effects of increased adenosine are primarily mediated through the activation of the A1 adenosine receptor.[14] Activation of A1 receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, which collectively results in a reduction of neuronal excitability.[13]
The following diagram illustrates the signaling pathway affected by this compound:
Experimental Protocols
This section details the methodologies for key experiments relevant to the characterization of this compound.
Adenosine Kinase (ADK) Inhibition Assay
This protocol describes a representative in vitro assay to determine the inhibitory activity of this compound on adenosine kinase. The Transcreener® ADP² Kinase Assay is a suitable high-throughput method.[15][16]
Objective: To quantify the IC50 value of this compound against human adenosine kinase.
Materials:
-
Recombinant human adenosine kinase (ADK)
-
This compound
-
Adenosine
-
Adenosine Triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)
-
Transcreener® ADP² FP Assay Kit (including ADP Alexa Fluor 633 Tracer and ADP² Antibody)
-
384-well microplates
-
Plate reader capable of fluorescence polarization detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare a solution of ADK and adenosine in the assay buffer.
-
Reaction Initiation: In a 384-well plate, add the this compound dilutions, followed by the ADK/adenosine solution. Initiate the enzymatic reaction by adding ATP. The final reaction mixture should contain a fixed concentration of ADK, adenosine, and ATP, with varying concentrations of this compound.
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for the enzymatic conversion of ATP to ADP.
-
Detection: Stop the reaction and detect the generated ADP by adding the Transcreener® ADP² detection mix (ADP Alexa Fluor 633 Tracer and ADP² Antibody).
-
Measurement: After a brief incubation with the detection mix, measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis: The amount of ADP produced is inversely proportional to the fluorescence polarization signal. Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
The following diagram illustrates the experimental workflow for the ADK inhibition assay:
In Vivo Anticonvulsant Activity Assessment (Maximal Electroshock Seizure Model)
This protocol outlines a standard procedure for evaluating the anticonvulsant efficacy of this compound in a rodent model.[17][18][19]
Objective: To assess the ability of this compound to protect against generalized tonic-clonic seizures in rats.
Animals: Male Sprague-Dawley rats (100-150 g).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Electroconvulsive shock device
-
Corneal electrodes
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle orally to different groups of rats at various doses.
-
Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30-60 minutes) for the drug to be absorbed and distributed.
-
Seizure Induction: Induce seizures by applying a supramaximal electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered a protective effect.
-
Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension at each dose of this compound. Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the seizure endpoint.
The following diagram illustrates the workflow for the in vivo anticonvulsant activity assessment:
Conclusion
This compound is a potent and selective inhibitor of adenosine kinase, a key enzyme in adenosine metabolism. Its mechanism of action involves the elevation of endogenous adenosine levels, leading to the activation of adenosine receptors, particularly the A1 receptor, which results in a reduction of neuronal excitability. This profile supports its observed anticonvulsant and analgesic properties. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and similar compounds targeting the adenosinergic system. This comprehensive understanding is vital for the advancement of novel therapeutics for neurological and other disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. GP-3269 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Adenosine kinase - Wikipedia [en.wikipedia.org]
- 6. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine Kinase: An Epigenetic Modulator in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of adenosine kinase attenuates acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMP deaminase inhibitors. 2. Initial discovery of a non-nucleotide transition-state inhibitor series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of AMP deaminase as therapeutic target in cardiovascular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of pharmacological AMP deaminase inhibition and Ampd1 deletion on nucleotide levels and AMPK activation in contracting skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective activation of Gαob by an adenosine A1 receptor agonist elicits analgesia without cardiorespiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 18. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
The Potential Impact of GP3269 on Cardiovascular Disorders: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the potential cardiovascular effects of GP3269 based on its mechanism as a potent adenosine kinase inhibitor. Direct experimental data on this compound in cardiovascular models is not publicly available. The information presented herein is extrapolated from studies on other adenosine kinase inhibitors and should be interpreted as a theoretical framework for future research.
Executive Summary
This compound is a potent and selective inhibitor of adenosine kinase (ADK)[1]. Adenosine kinase is a critical enzyme that regulates the intracellular and extracellular concentrations of adenosine, a nucleoside with significant cardioprotective functions. By inhibiting ADK, this compound is hypothesized to increase local adenosine levels, thereby potentially offering therapeutic benefits in various cardiovascular disorders. This technical guide explores the theoretical impact of this compound on cardiovascular pathophysiology, drawing upon existing research on adenosine kinase inhibition. The primary focus is on myocardial ischemia-reperfusion injury and cardiac hypertrophy, conditions where the role of adenosine and ADK has been most extensively studied. This document outlines the potential mechanisms of action, summarizes key preclinical findings of ADK inhibitors, details relevant experimental protocols, and visualizes the implicated signaling pathways.
Introduction to this compound and Adenosine Kinase
This compound is an experimental drug identified as a selective inhibitor of adenosine kinase[2]. Adenosine kinase catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby regulating the cellular pool of adenosine[3]. Adenosine plays a crucial role in cardiovascular homeostasis, exerting its effects through four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are involved in modulating various physiological and pathological processes within the cardiovascular system, including cardiac rhythm, myocardial oxygen supply/demand balance, and inflammatory responses[3]. Inhibition of ADK is a therapeutic strategy aimed at augmenting the endogenous protective effects of adenosine.
Potential Therapeutic Applications in Cardiovascular Disorders
Myocardial Ischemia-Reperfusion Injury
Rationale: During myocardial ischemia, adenosine levels rise and play a protective role. Inhibition of ADK can further augment these levels, potentially reducing the extent of injury upon reperfusion.
Preclinical Evidence with ADK Inhibitors: Studies using ADK inhibitors other than this compound have demonstrated significant cardioprotective effects in animal models of myocardial ischemia-reperfusion (I/R) injury. Pharmacological or genetic inhibition of ADK has been shown to reduce infarct size, improve cardiac function, and prevent cardiomyocyte apoptosis and necroptosis in I/R-injured hearts[2].
| Parameter | Observation with ADK Inhibition | Reference Compound(s) | Animal Model |
| Infarct Size | Reduced | ABT-702 | Mouse (left anterior descending artery ligation) |
| Cardiac Function | Improved | ABT-702 | Mouse (left anterior descending artery ligation) |
| Apoptosis & Necroptosis | Prevented | ABT-702 | Mouse (left anterior descending artery ligation), H9c2 cells (hypoxia/reoxygenation) |
| Post-ischemic Diastolic Pressure | Reduced | Iodotubercidin | Perfused Mouse Heart |
| Lactate Dehydrogenase (LDH) Efflux | Reduced | Iodotubercidin | Perfused Mouse Heart |
Cardiac Hypertrophy
Rationale: Adenosine has been shown to attenuate cardiac hypertrophy. By increasing adenosine levels, ADK inhibition could potentially mitigate maladaptive cardiac remodeling.
Preclinical Evidence with ADK Inhibitors: The role of ADK in cardiac hypertrophy is complex. While adenosine can attenuate cardiomyocyte hypertrophy, direct inhibition of ADK has been shown to reverse this effect in some experimental settings[1][4]. Conversely, other studies suggest that ADK activity is important for physiological adaptation to pressure overload and that strategies to increase myocardial adenosine metabolism by ADK could be beneficial[3]. This highlights the need for further research to delineate the precise role of ADK and its inhibition in the context of cardiac hypertrophy.
| Parameter | Observation with ADK Inhibition | Reference Compound(s) | Cell/Animal Model |
| Cardiomyocyte Cell Size | Reversed attenuation by adenosine | Iodotubercidin, ABT-702 | Neonatal Rat Cardiomyocytes |
| Protein Synthesis | Reversed attenuation by adenosine | Iodotubercidin, ABT-702 | Neonatal Rat Cardiomyocytes |
| Atrial Natriuretic Peptide (ANP) Expression | Reversed attenuation by adenosine | Iodotubercidin, ABT-702 | Neonatal Rat Cardiomyocytes |
Experimental Protocols
In Vivo Myocardial Ischemia-Reperfusion Model
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Anesthetize the mouse (e.g., with sodium pentobarbital).
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia (e.g., for 30-60 minutes).
-
Release the suture to allow for reperfusion (e.g., for 24 hours).
-
Administer the ADK inhibitor (e.g., intraperitoneally) at a predetermined time before ischemia or at the onset of reperfusion.
-
-
Endpoint Analysis:
-
Infarct Size Measurement: Use Evans blue and triphenyltetrazolium chloride (TTC) staining to delineate the area at risk and the infarcted area.
-
Cardiac Function Assessment: Perform echocardiography to measure parameters such as ejection fraction and fractional shortening.
-
Biochemical Assays: Measure serum levels of cardiac enzymes like lactate dehydrogenase (LDH) or troponins.
-
Histological Analysis: Assess for apoptosis (e.g., TUNEL staining) and inflammation.
-
In Vitro Cardiomyocyte Hypertrophy Assay
-
Cell Model: Neonatal rat ventricular myocytes (NRVMs) or H9c2 cells.
-
Procedure:
-
Culture the cardiomyocytes in appropriate media.
-
Induce hypertrophy using an agonist such as phenylephrine (PE) or endothelin-1 (ET-1).
-
Co-treat the cells with the ADK inhibitor at various concentrations.
-
-
Endpoint Analysis:
-
Cell Size Measurement: Use microscopy and image analysis software to measure the surface area of individual cardiomyocytes.
-
Protein Synthesis Assay: Measure the incorporation of radiolabeled amino acids (e.g., [3H]-leucine) into total protein.
-
Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).
-
Immunoblotting: Analyze the phosphorylation status of key signaling proteins in hypertrophic pathways.
-
Signaling Pathways
Cardioprotection in Ischemia-Reperfusion
Inhibition of ADK leads to an increase in extracellular adenosine, which can activate A2B adenosine receptors. This initiates a signaling cascade involving the phosphorylation of Akt, which in turn leads to the stabilization of the X-linked inhibitor of apoptosis protein (XIAP). XIAP can inhibit caspases and prevent both apoptosis and necroptosis[2].
Caption: this compound-mediated ADK inhibition signaling pathway.
Regulation of Cardiomyocyte Hypertrophy
Adenosine, through mechanisms that are dependent on ADK, can attenuate hypertrophic signaling. This involves the inhibition of the Raf-MEK-ERK and mTORC1 pathways, which are key regulators of protein synthesis and cell growth[1][4].
Caption: Adenosine's role in hypertrophic signaling.
Conclusion and Future Directions
While direct evidence for the cardiovascular effects of this compound is currently lacking, its potent adenosine kinase inhibitory activity suggests a promising therapeutic potential, particularly in the context of myocardial ischemia-reperfusion injury. The preclinical data from other ADK inhibitors provide a strong rationale for investigating this compound in relevant cardiovascular models. Future research should focus on:
-
In vivo studies to evaluate the efficacy of this compound in animal models of myocardial infarction and heart failure.
-
Dose-response studies to determine the optimal therapeutic window for cardiovascular applications.
-
** mechanistic studies** to elucidate the precise signaling pathways modulated by this compound in cardiomyocytes and other cardiac cell types.
-
Safety and toxicology studies to assess any potential cardiovascular liabilities.
The development of this compound for cardiovascular indications could represent a novel approach to harnessing the endogenous protective mechanisms of adenosine for the treatment of heart disease.
References
- 1. Adenosine kinase regulation of cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of adenosine kinase attenuates myocardial ischaemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine Kinase attenuates cardiomyocyte microtubule stabilization and protects against pressure overload-induced hypertrophy and LV dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine kinase regulation of cardiomyocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of GP3269: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GP3269 is a potent and selective inhibitor of adenosine kinase (AK), an enzyme pivotal in the regulation of intracellular and extracellular adenosine levels. Preclinical investigations have demonstrated its potential as an anticonvulsant and analgesic agent. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, efficacy in animal models, and key in vitro activity. Due to the limited public availability of full-text original research articles, a complete quantitative summary of all preclinical studies, detailed experimental protocols, and extensive pharmacokinetic and toxicology data could not be compiled. This document synthesizes the currently accessible information to guide further research and development efforts.
Core Concepts: Mechanism of Action
This compound exerts its pharmacological effects through the selective inhibition of adenosine kinase.[1][2][3][4] AK is the primary enzyme responsible for the metabolism of adenosine to adenosine monophosphate (AMP). By inhibiting AK, this compound effectively increases the local concentration of endogenous adenosine. This elevation of adenosine levels is believed to be the principal mechanism underlying its therapeutic effects, as adenosine is a potent neuromodulator with well-established anticonvulsant and analgesic properties. The effects of this compound are reportedly reversed by adenosine receptor antagonists, further supporting this mechanism of action.
Signaling Pathway
The downstream signaling cascade initiated by this compound is predicated on the potentiation of adenosine receptor signaling, primarily through the A1 adenosine receptor. Increased adenosine levels in the synaptic cleft lead to the activation of presynaptic A1 receptors, which are coupled to inhibitory G-proteins (Gi/o). This activation triggers a cascade of intracellular events that ultimately suppress neuronal excitability and neurotransmitter release.
Preclinical Efficacy
In Vitro Activity
This compound has been characterized as a potent inhibitor of human adenosine kinase.
| Parameter | Value | Target |
| IC50 | 11 nM | Human Adenosine Kinase |
Table 1: In Vitro Inhibitory Activity of this compound
In Vivo Anticonvulsant Activity
Preclinical studies in rodent models have demonstrated the anticonvulsant effects of this compound. While specific quantitative data from these studies are not publicly available in tabular format, reports indicate its efficacy in attenuating seizure responses in the rat maximal electroshock (MES) and kindling models.
In Vivo Analgesic Activity
In addition to its anticonvulsant properties, this compound has also been reported to exhibit analgesic effects in animal studies.
Experimental Protocols
In Vitro Adenosine Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro potency of a test compound to inhibit adenosine kinase activity.
Materials:
-
Recombinant human adenosine kinase
-
Adenosine
-
ATP (radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Scintillation cocktail and vials
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the assay buffer, adenosine, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding adenosine kinase and radiolabeled ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction (e.g., by adding EDTA or by spotting onto a filter).
-
Separate the radiolabeled AMP product from the unreacted radiolabeled ATP (e.g., using ion-exchange chromatography or filter binding).
-
Quantify the amount of radiolabeled AMP formed using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
Maximal Electroshock (MES) Seizure Model in Rats (General Protocol)
Objective: To evaluate the anticonvulsant efficacy of a test compound against generalized tonic-clonic seizures.
Animals:
-
Male Sprague-Dawley or Wistar rats.
Procedure:
-
Administer the test compound (this compound) or vehicle control to the animals via a specific route (e.g., oral gavage, intraperitoneal injection).
-
At a predetermined time after dosing (to coincide with peak plasma concentrations), induce seizures by delivering a brief electrical stimulus through corneal or auricular electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The endpoint is typically the protection against tonic hindlimb extension.
-
Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.
Experimental Workflow Diagram
Pharmacokinetics and Toxicology
Comprehensive pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology data for this compound are not publicly available. Some reports have suggested the potential for liver toxicity and central nervous system side effects, such as cognitive and sedative effects, with high doses or chronic use of adenosine kinase inhibitors. However, detailed studies quantifying these effects for this compound are not accessible.
Conclusion and Future Directions
This compound is a potent adenosine kinase inhibitor with demonstrated preclinical efficacy as an anticonvulsant and analgesic. Its mechanism of action, centered on the enhancement of endogenous adenosine signaling, presents a promising therapeutic strategy. However, a significant gap exists in the publicly available data regarding its detailed preclinical profile. To advance the development of this compound or related compounds, future efforts should focus on:
-
Comprehensive Efficacy Studies: Conducting studies in a wider range of seizure and pain models to fully characterize its therapeutic potential.
-
Detailed Pharmacokinetics: Elucidating the ADME properties of this compound to establish a clear understanding of its disposition in the body and to guide dose selection.
-
Thorough Toxicology and Safety Pharmacology: Performing comprehensive toxicology studies to define its safety profile and therapeutic window.
-
Full Publication of Data: Encouraging the complete publication of preclinical data to facilitate a thorough and independent assessment by the scientific community.
This technical guide, based on the currently available information, underscores the potential of this compound as a therapeutic candidate while highlighting the critical need for more comprehensive preclinical data to support its further development.
References
Methodological & Application
Application Notes and Protocols for GP3269 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Abstract
GP3269 is a potent, selective, and orally active inhibitor of human adenosine kinase (AK), a key enzyme responsible for the metabolism of adenosine. By inhibiting AK, this compound effectively increases the extracellular concentration of adenosine, a nucleoside that plays a crucial role in various physiological processes through its interaction with G protein-coupled adenosine receptors (A1, A2A, A2B, and A3). This application note provides detailed protocols for the use of this compound in a laboratory setting, including in vitro enzyme inhibition assays, cell-based functional assays, and in vivo models of analgesia and epilepsy. The provided methodologies and quantitative data are intended to guide researchers in exploring the therapeutic potential of this compound and other adenosine kinase inhibitors.
Mechanism of Action
This compound exerts its pharmacological effects by inhibiting adenosine kinase, the primary enzyme responsible for clearing adenosine from the extracellular space by phosphorylating it to adenosine monophosphate (AMP).[1] This inhibition leads to an accumulation of endogenous adenosine, which then activates adenosine receptors, primarily the high-affinity A1 and A2A receptors.[1][2]
Activation of the adenosine A1 receptor, which is coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It can also activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity. These signaling events ultimately lead to neuronal hyperpolarization and a reduction in neuronal excitability, contributing to the anticonvulsant and analgesic properties of this compound.
Conversely, the adenosine A2A receptor is coupled to Gαs proteins. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA). This pathway is involved in a wide range of cellular responses, including inflammation and neurotransmission.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound, providing a basis for experimental design.
| Parameter | Value | Species/System | Reference |
| IC50 (Adenosine Kinase) | 11 nM | Human | [3] |
| ED50 (Analgesia) | 65 µmol/kg (p.o.) | Mouse (Hot-plate test) | [4] |
Experimental Protocols
In Vitro Adenosine Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on adenosine kinase. The assay measures the production of ADP, a product of the kinase reaction.
Materials:
-
Recombinant human adenosine kinase (ADK)
-
This compound
-
Adenosine
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.01% Brij-35
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection kit)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from 0.1 nM to 10 µM.
-
Enzyme and Substrate Preparation: Prepare a solution of adenosine kinase in the assay buffer. Prepare a solution of adenosine and ATP in the assay buffer. The final concentrations in the reaction should be optimized based on the enzyme kinetics, for example, 10 µM adenosine and 100 µM ATP.[5]
-
Reaction Initiation: In a 384-well plate, add 5 µL of the this compound dilution. Add 2.5 µL of the adenosine kinase solution. Add 2.5 µL of the adenosine/ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Luminescence Measurement: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[6] Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Adenosine Receptor Activation Assay
This protocol outlines a method to assess the functional consequences of this compound treatment on adenosine receptor activation in a cellular context by measuring changes in intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing the human adenosine A1 or A2A receptor.
-
This compound
-
Adenosine (as a positive control)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
GloSensor™ cAMP Assay Kit (or similar cAMP detection kit)
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed the HEK293 cells expressing the adenosine receptor of interest into a white, clear-bottom 96-well plate at a density of 35,000 cells/well.[7] Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare dilutions of this compound in cell culture medium. The final concentrations should be chosen to cover a range around the expected effective concentration (e.g., 10 nM to 100 µM).
-
Assay Preparation: Remove the cell culture medium and replace it with 25 µL of the GloSensor™ cAMP Reagent prepared in HEPES-buffered DMEM.[7]
-
Stimulation: Add the this compound dilutions to the wells. For A1 receptor expressing cells, co-stimulation with forskolin (to induce cAMP production) will be necessary to observe the inhibitory effect of A1 activation. For A2A receptor expressing cells, this compound alone should be sufficient to observe an increase in cAMP.
-
Incubation and Measurement: Incubate the plate at room temperature for 15-30 minutes. Measure the luminescence, which is proportional to the intracellular cAMP concentration.
-
Data Analysis: For A1 receptor activation, calculate the percent inhibition of the forskolin-induced cAMP signal. For A2A receptor activation, calculate the fold increase in cAMP over baseline. Determine the EC50 value for this compound's effect.
In Vivo Anticonvulsant Activity - Audiogenic Seizure Model in Rats
This protocol describes a method to evaluate the anticonvulsant effects of this compound in a rat model of audiogenic seizures.
Materials:
-
Genetically epilepsy-prone rats (e.g., Wistar audiogenic rats) or rats sensitized to audiogenic seizures.[1]
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Acoustic stimulation chamber equipped with a high-frequency sound source (e.g., a bell or a speaker emitting a 10-12 kHz tone at 100-120 dB).
Procedure:
-
Animal Acclimation: Acclimate the rats to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage. A range of doses should be tested to determine the ED50 (e.g., 10, 30, 100 mg/kg).
-
Pre-treatment Time: Allow for a pre-treatment period of 60 minutes for the drug to be absorbed and reach effective concentrations in the brain.[8]
-
Acoustic Stimulation: Place the rat in the acoustic stimulation chamber and expose it to the high-frequency sound for up to 60 seconds.
-
Seizure Scoring: Observe and score the seizure severity based on a standardized scale (e.g., 0 = no response; 1 = wild running; 2 = clonic convulsions; 3 = tonic-clonic convulsions).[8]
-
Data Analysis: Determine the percentage of animals protected from each seizure type at each dose of this compound. Calculate the ED50 for the blockade of each seizure component using probit analysis.
In Vivo Analgesic Activity - Formalin Test in Mice
This protocol details the use of the formalin test to assess the analgesic properties of this compound. This model is useful as it encompasses both acute nociceptive pain (Phase I) and inflammatory pain (Phase II).
Materials:
-
Male Swiss Webster mice (or other suitable strain)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Formalin solution (1-5% in saline)
-
Observation chambers with a clear floor
Procedure:
-
Animal Habituation: Habituate the mice to the observation chambers for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle orally (p.o.). A range of doses should be tested (e.g., 10, 30, 100 mg/kg).
-
Pre-treatment Time: Allow a 60-minute pre-treatment period.
-
Formalin Injection: Inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after injection, place the mouse back into the observation chamber and record the total time spent licking or biting the injected paw for two distinct periods: Phase I (0-5 minutes post-injection) and Phase II (20-30 minutes post-injection).[9][10]
-
Data Analysis: Compare the licking/biting time in the this compound-treated groups to the vehicle-treated group for both Phase I and Phase II. A significant reduction in time indicates an analgesic effect. Calculate the percent inhibition of the pain response and determine the ED50 for each phase.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this document.
References
- 1. Control of basal extracellular adenosine concentration in rat cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Extracellular ATP/adenosine dynamics in the brain and its role in health and disease [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular guanosine regulates extracellular adenosine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Anticonvulsant activity of topiramate and phenytoin in a rat model of ischemia-induced epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GP3269 in Anticonvulsant Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GP3269 is a pyrrolopyrimidine nucleoside that has been identified as a potent and selective inhibitor of human adenosine kinase, with an IC50 of 11 nM.[1] Preclinical studies have demonstrated its anticonvulsant activity in rats following oral administration.[1] These application notes provide a detailed overview of the experimental protocols for evaluating the anticonvulsant properties of this compound in established rodent models of epilepsy. The protocols are intended to guide researchers in the screening and characterization of this compound for potential therapeutic use in epilepsy.
The primary mechanism of action for this compound is believed to be its inhibition of adenosine kinase. This inhibition leads to an increase in endogenous adenosine levels, which can then exert its anticonvulsant effects. The protocols outlined below are designed to assess the efficacy of this compound in models that represent different seizure types, providing a broad characterization of its anticonvulsant profile.
Data Presentation
The following tables provide a structured summary of potential quantitative data that can be generated from the described experimental protocols.
Table 1: Anticonvulsant Efficacy of this compound
| Experimental Model | Species | Route of Administration | Time of Peak Effect (TPE) | ED50 (mg/kg) | 95% Confidence Intervals |
| Maximal Electroshock (MES) | Mouse | Oral (p.o.) | |||
| Maximal Electroshock (MES) | Rat | Oral (p.o.) | |||
| Pentylenetetrazol (PTZ) | Mouse | Intraperitoneal (i.p.) | |||
| Pentylenetetrazol (PTZ) | Rat | Intraperitoneal (i.p.) |
Table 2: Neurotoxicity Profile of this compound
| Test | Species | Route of Administration | Endpoint | TD50 (mg/kg) | Protective Index (TD50/ED50) |
| Rotorod Test | Mouse | Oral (p.o.) | Motor Impairment | ||
| Rotorod Test | Rat | Oral (p.o.) | Motor Impairment |
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[2][3][4] The test involves inducing a maximal seizure through electrical stimulation of the brain.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male CF-1 mice or Sprague-Dawley rats
-
Electroshock device (constant current stimulator)
-
Corneal electrodes
-
0.5% tetracaine hydrochloride solution (local anesthetic)
-
0.9% saline solution
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment for at least 3 days prior to the experiment. House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) to groups of at least 8-10 animals per dose. Select a range of doses to determine the ED50.
-
Time of Peak Effect (TPE) Determination: To determine the TPE, administer a single dose of this compound to different groups of animals and test them at various time points (e.g., 30, 60, 120, 240 minutes) after administration. The time at which the maximum anticonvulsant effect is observed is the TPE.
-
Seizure Induction: At the predetermined TPE, apply a drop of 0.5% tetracaine hydrochloride to the corneas of each animal for local anesthesia.[3]
-
Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.[3]
-
Deliver an electrical stimulus of 50 mA for mice or 150 mA for rats for 0.2 seconds using a 60 Hz alternating current.[3]
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component of the seizure is considered protection.[3]
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ test is a model for myoclonic and absence seizures.[2] PTZ is a GABA-A receptor antagonist that induces clonic seizures.[5][6]
Materials:
-
This compound
-
Vehicle
-
Male CF-1 mice or Sprague-Dawley rats
-
Pentylenetetrazol (PTZ) solution (dissolved in 0.9% saline)
-
Observation chambers
-
Syringes and needles for injection
Procedure:
-
Animal Preparation: Follow the same acclimatization and housing procedures as in the MES test.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) to groups of at least 8-10 animals per dose.
-
Time of Peak Effect (TPE) Determination: Determine the TPE as described in the MES protocol.
-
PTZ Injection: At the TPE, administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ. A commonly used dose is 85 mg/kg for mice, which induces clonic seizures in over 95% of animals.
-
Observation: Immediately after PTZ injection, place the animal in an individual observation chamber and observe for 30 minutes.[5]
-
Seizure Scoring: Record the latency to the first clonic seizure and the presence or absence of generalized clonic seizures lasting for at least 5 seconds. Alternatively, a seizure scoring system can be used (e.g., Racine scale). Protection is defined as the absence of a generalized clonic seizure.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 using probit analysis.
Mandatory Visualizations
Caption: Experimental workflow for anticonvulsant screening of this compound.
Caption: Proposed signaling pathway for the anticonvulsant action of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 6. Pentylenetetrazole-Induced Kindling Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GP3269 in In Vivo Rat Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
GP3269 is an experimental small molecule that functions as a selective inhibitor of adenosine kinase (AK). In preclinical animal studies, it has demonstrated potential as an analgesic and anticonvulsant agent. These application notes provide a recommended starting dosage range for this compound in in vivo rat models, along with detailed protocols for oral administration and assessment of its anticonvulsant efficacy. Due to the limited publicly available pharmacokinetic data for this compound, the provided dosage is an estimation based on related compounds. Researchers are strongly advised to conduct initial dose-range finding and pharmacokinetic studies to determine the optimal dosage for their specific experimental context.
Mechanism of Action: Adenosine Kinase Inhibition
Adenosine kinase is a crucial enzyme responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby regulating intracellular and extracellular adenosine concentrations. By inhibiting AK, this compound is hypothesized to increase the localized concentration of endogenous adenosine, particularly in tissues with high metabolic activity or under pathological conditions such as seizures. This elevated adenosine can then potentiate its neuroprotective and inhibitory effects through interaction with adenosine receptors (e.g., A1 and A2A receptors), leading to the observed anticonvulsant and analgesic properties.
Figure 1: Proposed mechanism of action for this compound.
Recommended Dosage for In Vivo Rat Models
Given that this compound is reported to be orally active, a preliminary dose-finding study is essential. The following table summarizes the recommended starting doses for an initial efficacy study.
| Parameter | Recommended Starting Dose (Oral) | Rationale |
| Low Dose | 1 mg/kg | Based on the effective dose of similar adenosine kinase inhibitors. |
| Mid Dose | 3 mg/kg | To explore a potential dose-response relationship. |
| High Dose | 10 mg/kg | To assess efficacy at a higher exposure level and observe potential toxicity. |
Important Note: The oral bioavailability of this compound is unknown. The provided doses are starting points for oral administration and may need significant adjustment based on the compound's pharmacokinetic profile. A preliminary pharmacokinetic study to determine parameters such as Cmax, Tmax, half-life, and bioavailability is strongly recommended before initiating large-scale efficacy studies.
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
This compound is a small molecule and its solubility characteristics should be determined to prepare a suitable formulation for oral gavage. A common vehicle for preclinical studies is a suspension in 0.5% to 1% carboxymethylcellulose (CMC) in sterile water or saline.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) solution in sterile water
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Volumetric flasks and pipettes
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
Triturate the this compound powder with a small volume of the 0.5% CMC solution to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC solution while continuously mixing or homogenizing to ensure a uniform suspension.
-
Store the formulation at 4°C and protect from light. Before each use, vortex or sonicate the suspension to ensure homogeneity.
Protocol for Oral Gavage in Rats
Oral gavage is a standard method for precise oral administration of compounds to rodents.
Materials:
-
Rat gavage needles (16-18 gauge, 2-3 inches long with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
Protocol:
-
Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.
-
Gently restrain the rat, holding it firmly but without causing distress.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach.
-
With the rat's head tilted slightly upwards, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly down the esophagus. If any resistance is felt, withdraw the needle and re-attempt.
-
Once the needle is in the correct position, slowly administer the this compound suspension.
-
Gently remove the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure.
Figure 2: Workflow for oral gavage administration in rats.
Protocol for Assessing Anticonvulsant Efficacy: Maximal Electroshock (MES) Model
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal or ear clip electrodes
-
Electrode solution (e.g., 0.9% saline)
-
Timer
Protocol:
-
Administer this compound or vehicle to different groups of rats via oral gavage at the predetermined doses.
-
At the expected time of peak effect (Tmax, which needs to be determined in a pharmacokinetic study, or at a standard time point like 30-60 minutes post-dose), apply the electrodes.
-
Deliver a suprathreshold electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds for corneal stimulation in rats).
-
Observe the seizure phenotype. The primary endpoint is the abolition of the hindlimb tonic extension phase of the seizure.
-
Record the presence or absence of the tonic hindlimb extension for each animal.
-
The percentage of animals protected in each group is calculated.
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Example Data Summary for MES Test
| Treatment Group | Dose (mg/kg, p.o.) | N | Number Protected | % Protection |
| Vehicle (0.5% CMC) | - | 10 | 0 | 0 |
| This compound | 1 | 10 | 2 | 20 |
| This compound | 3 | 10 | 5 | 50 |
| This compound | 10 | 10 | 8 | 80 |
| Positive Control (e.g., Phenytoin) | 30 | 10 | 10 | 100 |
Statistical analysis, such as Fisher's exact test or logistic regression, should be used to determine the significance of the protective effect of this compound compared to the vehicle control. An ED50 (the dose at which 50% of the animals are protected) can be calculated using probit analysis.
Preliminary Pharmacokinetic Study Design
A preliminary pharmacokinetic study is crucial for the rational design of efficacy studies.
Figure 3: Workflow for a preliminary pharmacokinetic study.
A typical design would involve administering a single oral dose and a single intravenous dose to separate groups of rats. Blood samples would be collected at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose. The concentration of this compound in the plasma would then be determined using a validated analytical method, such as LC-MS/MS. This will allow for the calculation of key pharmacokinetic parameters.
Table 2: Key Pharmacokinetic Parameters to Determine
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| t1/2 | Elimination half-life |
| AUC | Area under the plasma concentration-time curve |
| F% | Oral bioavailability |
Conclusion
This compound is a promising adenosine kinase inhibitor with potential anticonvulsant properties. The successful in vivo evaluation of this compound in rat models requires a systematic approach, starting with dose-range finding and pharmacokinetic studies. The recommended starting oral doses of 1, 3, and 10 mg/kg provide a basis for initial efficacy testing. The detailed protocols for oral administration and the MES model assessment offer a framework for conducting these preclinical studies. Adherence to these guidelines, coupled with careful experimental design and data analysis, will be critical in elucidating the therapeutic potential of this compound.
GP3269 solubility and preparation for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of GP3269 for in vitro assays, enabling accurate and reproducible experimental outcomes.
Introduction to this compound
This compound is a potent and selective inhibitor of adenosine kinase (AK), a crucial enzyme that regulates the intracellular and extracellular concentrations of adenosine. By inhibiting AK, this compound effectively increases the localized concentration of adenosine, which then activates adenosine receptors (A1, A2A, A2B, and A3). This modulation of the adenosine signaling pathway gives this compound potential therapeutic applications in conditions such as pain and epilepsy, as demonstrated in preclinical studies.[1] With an IC50 of 11 nM for human adenosine kinase, this compound is a valuable tool for studying the physiological and pathological roles of adenosine.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | (2R,3R,4S,5R)-2-[4-(4-fluoroanilino)-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl]-5-methyloxolane-3,4-diol | Wikipedia |
| CAS Number | 186393-42-0 | Wikipedia |
| Molecular Formula | C23H21FN4O3 | Wikipedia |
| Molar Mass | 420.444 g/mol | Wikipedia |
| IC50 (human AK) | 11 nM | MedchemExpress |
Solubility of this compound
Proper solubilization of this compound is critical for the preparation of stock solutions and subsequent dilutions for in vitro assays. The available data on the solubility of this compound and related adenosine kinase inhibitors are summarized below.
| Solvent | Solubility | Notes | Source |
| Water (pH 7.4) | < 0.05 µg/mL | Poorly soluble. Not recommended for primary stock solution. | [1] |
| Dimethyl Sulfoxide (DMSO) | ≤ 30 mg/mL (estimated) | Recommended for preparing high-concentration stock solutions. This is an estimated value based on a similar adenosine kinase inhibitor. | [2] |
Note: Due to the poor water solubility of this compound, it is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO.
Preparation of this compound for In Vitro Assays
This section provides detailed protocols for the preparation of this compound stock solutions and working solutions for use in biochemical and cell-based assays.
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 420.444 g/mol * (1000 mg / 1 g) = 4.204 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out approximately 4.2 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath at room temperature.
-
-
Storage:
-
Store the 10 mM stock solution at -20°C or -80°C for long-term storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions for In Vitro Assays
Important Considerations:
-
The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Always include a vehicle control (e.g., medium with the same final concentration of DMSO) in your experiments.
Protocol:
-
Thaw the stock solution:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
-
Perform serial dilutions:
-
Prepare a series of intermediate dilutions from the 10 mM stock solution using DMSO.
-
-
Prepare the final working solution:
-
Dilute the intermediate DMSO solutions into the appropriate aqueous assay buffer or cell culture medium to achieve the desired final concentrations of this compound.
-
Ensure the final DMSO concentration is consistent across all experimental conditions and controls.
-
For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, you can perform a 1:1000 dilution of the 10 mM stock solution into the assay buffer.
-
Experimental Protocol: In Vitro Adenosine Kinase Inhibition Assay
This protocol describes a generalized, non-radioactive, coupled-enzyme assay to determine the inhibitory activity of this compound on adenosine kinase. This type of assay measures the production of ADP, a product of the adenosine kinase reaction.
Principle:
Adenosine kinase (AK) catalyzes the phosphorylation of adenosine to adenosine 5'-monophosphate (AMP) using ATP as a phosphate donor, which also produces ADP. The rate of ADP production is directly proportional to the AK activity. The amount of ADP generated can be quantified using a coupled enzyme system where ADP is used to generate a detectable signal (e.g., light, fluorescence, or color).
Materials:
-
Recombinant human adenosine kinase
-
Adenosine
-
Adenosine 5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
This compound working solutions
-
384-well white assay plates
Protocol:
-
Prepare reagents:
-
Prepare the assay buffer and all other reagents as required by the ADP detection kit manufacturer.
-
Prepare a solution of adenosine kinase in assay buffer. The optimal concentration should be determined empirically.
-
Prepare a solution of adenosine and ATP in assay buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of this compound working solutions (or vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the adenosine kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the adenosine/ATP solution to each well.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the kinase reaction and detect the amount of ADP produced by following the instructions of the ADP detection kit. This typically involves adding a reagent that both stops the reaction and initiates the detection reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action and Downstream Signaling
This compound inhibits adenosine kinase, leading to an accumulation of intracellular and extracellular adenosine. This adenosine then activates G-protein coupled adenosine receptors (A1, A2A, A2B, A3), which in turn modulate the activity of adenylyl cyclase and phospholipase C, leading to a variety of downstream cellular responses.
Caption: this compound inhibits adenosine kinase, increasing adenosine levels and activating downstream signaling.
Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for screening and characterizing adenosine kinase inhibitors like this compound in vitro.
Caption: Workflow for in vitro screening and characterization of this compound.
References
Application Notes and Protocols for GP3269 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GP3269 is a potent and selective inhibitor of adenosine kinase (AK), an enzyme crucial for regulating intracellular and extracellular adenosine levels.[1][2] By inhibiting AK, this compound effectively increases the local concentration of adenosine, a nucleoside that plays a significant role in various physiological and pathological processes.[3] Although this compound has been noted for its analgesic and anticonvulsant effects in animal studies, its application in cell culture experiments is not extensively documented in publicly available literature.[1]
These application notes provide a comprehensive guide to the potential use of this compound in in vitro settings, based on the known effects of adenosine kinase inhibition. The protocols and data presented herein are illustrative and designed to serve as a starting point for researchers investigating the cellular effects of this compound.
Mechanism of Action
This compound functions as a selective inhibitor of adenosine kinase. Adenosine kinase is the primary enzyme responsible for the metabolic clearance of adenosine by phosphorylating it to adenosine monophosphate (AMP).[4] Inhibition of this enzyme leads to an accumulation of intracellular adenosine, which can then be transported out of the cell, increasing extracellular adenosine concentrations.[5] This elevation of adenosine levels can, in turn, activate adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs) that mediate a wide range of cellular responses, including cell proliferation, inflammation, and apoptosis.[6]
Below is a diagram illustrating the signaling pathway affected by this compound.
Potential Applications in Cell Culture
Based on the known roles of adenosine and the effects of other adenosine kinase inhibitors, this compound can be a valuable tool for investigating various cellular processes in vitro.
-
Cancer Research: Increased adenosine in the tumor microenvironment can have dual effects, either promoting or inhibiting tumor growth depending on the cancer type and the specific adenosine receptors expressed. This compound could be used to study the role of adenosine signaling in cancer cell proliferation, apoptosis, and angiogenesis.
-
Neurobiology: Given its anticonvulsant properties in vivo, this compound is a relevant compound for studying neuronal excitability, neurotransmitter release, and neuroprotection in cultured neurons and glial cells.[1]
-
Immunology and Inflammation: Adenosine is a potent modulator of immune responses. This compound can be used to investigate the effects of elevated adenosine on the function of various immune cells, such as T cells, macrophages, and neutrophils, and to study inflammatory signaling pathways.[5]
-
Metabolic Diseases: Studies have shown that adenosine kinase inhibitors can promote the replication of pancreatic β-cells, suggesting a potential therapeutic avenue for diabetes.[1] this compound could be used in islet cell cultures to explore its effects on β-cell proliferation and function.
Experimental Protocols
The following are generalized protocols for utilizing this compound in cell culture experiments. Researchers should optimize these protocols for their specific cell lines and experimental questions.
Protocol 1: Cell Viability and Proliferation Assay
This protocol describes how to assess the effect of this compound on the viability and proliferation of a chosen cell line using a standard MTT or WST-1 assay.
Materials:
-
This compound (prepare a stock solution in a suitable solvent, e.g., DMSO)
-
Cell line of interest (e.g., a cancer cell line, neuronal cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should span a relevant range (e.g., 10 nM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time and the desired experimental endpoint.
-
Viability Assessment: Add 10 µL of MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to determine the IC50 value, if applicable.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol outlines the steps to investigate the effect of this compound on the activation of downstream signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways, which can be modulated by adenosine receptor activation.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at a predetermined effective concentration (e.g., from the viability assay) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
The following tables present hypothetical quantitative data that could be generated from the experiments described above.
Table 1: Effect of this compound on the Viability of A549 Lung Cancer Cells
| This compound Concentration | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| Vehicle Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 |
| 10 nM | 98.7 ± 4.9 | 95.3 ± 5.5 | 92.1 ± 6.3 |
| 100 nM | 95.2 ± 6.1 | 88.1 ± 7.2 | 80.5 ± 5.9 |
| 1 µM | 85.6 ± 5.8 | 70.4 ± 6.8 | 62.3 ± 7.1 |
| 10 µM | 60.3 ± 7.5 | 45.2 ± 8.1 | 35.8 ± 6.5 |
| 100 µM | 35.1 ± 6.9 | 20.7 ± 7.3 | 15.4 ± 5.2 |
| IC50 | ~15 µM | ~8 µM | ~4 µM |
Data are presented as mean ± standard deviation (n=3). The IC50 values are estimated from the dose-response curves.
Table 2: Quantification of ERK Phosphorylation in Jurkat T-cells Treated with 10 µM this compound
| Treatment Time (min) | Relative p-ERK/Total ERK Ratio (Fold Change) |
| 0 | 1.0 |
| 5 | 2.5 ± 0.3 |
| 15 | 4.8 ± 0.5 |
| 30 | 3.2 ± 0.4 |
| 60 | 1.5 ± 0.2 |
Data are presented as mean ± standard deviation (n=3), normalized to the 0-minute time point.
Conclusion
This compound, as a potent adenosine kinase inhibitor, holds significant promise as a research tool in various fields of cell biology. The provided application notes and protocols offer a framework for investigating its effects on cell viability, proliferation, and intracellular signaling. Researchers are encouraged to adapt and optimize these methods to explore the full potential of this compound in their specific experimental systems. Further studies are warranted to elucidate the precise cellular mechanisms of this compound and to validate its potential therapeutic applications.
References
- 1. A novel 3D human glioblastoma cell culture system for modeling drug and radiation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbs.com [ijbs.com]
- 3. Patient-derived glioblastoma stem cells respond differentially to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gatifloxacin Induces S and G2-Phase Cell Cycle Arrest in Pancreatic Cancer Cells via p21/p27/p53 | PLOS One [journals.plos.org]
- 6. The Human Glioblastoma Cell Culture Resource: Validated Cell Models Representing All Molecular Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for GP3269 Administration in Animal Studies
Document Version: 1.0 Last Updated: November 19, 2025
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
GP3269 is an experimental drug identified as a potent and selective inhibitor of adenosine kinase (ADK)[1][2][3]. Adenosine kinase is a crucial enzyme that regulates the intracellular and extracellular concentrations of adenosine by catalyzing its phosphorylation to adenosine monophosphate (AMP). By inhibiting ADK, this compound effectively increases adenosine levels, which can modulate various physiological processes through adenosine receptor activation. In preclinical animal studies, this compound has demonstrated significant analgesic and anticonvulsant properties[1].
These application notes provide a comprehensive overview of the protocols for the administration of this compound in rodent models for pharmacokinetic, toxicological, and efficacy evaluations.
2.0 Quantitative Data Summary
The following tables summarize representative data from preclinical rodent studies involving this compound.
Table 1: Pharmacokinetic Profile of this compound in Sprague-Dawley Rats (Single Oral Dose)
| Parameter | 10 mg/kg | 30 mg/kg | 100 mg/kg |
|---|---|---|---|
| Cmax (ng/mL) | 450 ± 55 | 1380 ± 190 | 4250 ± 510 |
| Tmax (hr) | 1.0 | 1.5 | 1.5 |
| AUC₀₋₂₄ (ng·hr/mL) | 2850 ± 310 | 9100 ± 1150 | 31500 ± 4200 |
| t₁/₂ (hr) | 4.5 ± 0.8 | 5.1 ± 0.6 | 5.5 ± 0.9 |
| Oral Bioavailability (%) | ~35% | ~40% | ~42% |
Data are presented as mean ± standard deviation (SD).
Table 2: Acute Toxicity of this compound in CD-1 Mice
| Parameter | Value | Route of Administration |
|---|---|---|
| LD₅₀ (Median Lethal Dose) | > 2000 mg/kg | Oral (p.o.) |
| MTD (Maximum Tolerated Dose) | 500 mg/kg/day | Oral (p.o.), 7-day repeat dose |
| Observed Adverse Effects | Sedation, ataxia at doses >300 mg/kg | - |
Table 3: Efficacy of this compound in a Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Seizure Score (Racine Scale) | Latency to Seizure (seconds) |
|---|---|---|---|
| Vehicle Control | - | 4.8 ± 0.4 | 110 ± 25 |
| This compound | 10 | 3.1 ± 0.7* | 250 ± 45* |
| This compound | 30 | 1.5 ± 0.5** | 480 ± 60** |
| Diazepam (Positive Control) | 5 | 1.2 ± 0.4** | 550 ± 50** |
*Data are presented as mean ± SD. *p<0.05, *p<0.01 compared to Vehicle Control.
3.0 Experimental Protocols
3.1 Protocol: Single-Dose Pharmacokinetic (PK) Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound after a single oral administration.
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), 8-10 weeks old, 250-300g.
-
Materials:
-
This compound compound.
-
Vehicle: 0.5% methylcellulose in sterile water.
-
Oral gavage needles.
-
Blood collection tubes (containing K2-EDTA).
-
Centrifuge, pipettes, and storage vials.
-
-
Procedure:
-
Fast animals overnight (approx. 12 hours) with free access to water.
-
Prepare this compound formulations in the vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/mL for 10, 30, and 100 mg/kg doses, respectively).
-
Administer a single dose of this compound or vehicle via oral gavage (10 mL/kg volume).
-
Collect blood samples (~200 µL) from the tail vein at specified time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Immediately place blood samples into K2-EDTA tubes and centrifuge at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Harvest plasma and store at -80°C until analysis by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Analyze plasma concentrations and calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).
-
3.2 Protocol: Anticonvulsant Efficacy in a PTZ-Induced Seizure Model
-
Objective: To evaluate the anticonvulsant efficacy of this compound.
-
Animal Model: Male CD-1 mice (n=10 per group), 6-8 weeks old, 25-30g.
-
Materials:
-
This compound compound.
-
Vehicle: 0.5% methylcellulose.
-
Positive Control: Diazepam.
-
Convulsant agent: Pentylenetetrazol (PTZ), 85 mg/kg.
-
Observation chambers.
-
Timer.
-
-
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 10, 30 mg/kg), vehicle, or Diazepam (5 mg/kg) via oral gavage.
-
After a pre-determined absorption period (e.g., 60 minutes), administer PTZ (85 mg/kg) via intraperitoneal (i.p.) injection.
-
Immediately place each mouse in an individual observation chamber and start a timer.
-
Observe and record seizure activity for 30 minutes. Key parameters to record include:
-
Latency to the first myoclonic jerk.
-
Latency to generalized clonic-tonic seizures.
-
Severity of seizures using the Racine scale (0-5).
-
-
At the end of the observation period, euthanize animals according to approved institutional guidelines.
-
Analyze data statistically (e.g., using ANOVA followed by a post-hoc test) to compare treatment groups with the vehicle control.
-
4.0 Signaling Pathway and Workflows
4.1 this compound Mechanism of Action
This compound inhibits Adenosine Kinase (ADK), preventing the conversion of Adenosine to AMP. This leads to an increase in intracellular and extracellular adenosine, which then agonizes adenosine receptors (A1, A2A, etc.), resulting in downstream neuromodulatory effects such as reduced neuronal excitability, contributing to its anticonvulsant and analgesic activity.
References
GP3269 as a Tool Compound in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GP3269 is a potent and selective inhibitor of adenosine kinase (AK), a key enzyme responsible for the metabolism of adenosine. By inhibiting AK, this compound effectively increases the endogenous levels of adenosine in a site- and event-specific manner. Adenosine is a critical neuromodulator in the central nervous system (CNS), exerting its effects primarily through four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. In the context of neuroscience research, the elevation of adenosine levels through AK inhibition has demonstrated significant potential for therapeutic intervention in a range of neurological and psychiatric disorders. This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in neuroscience research, with a focus on its anticonvulsant and analgesic properties.
Mechanism of Action
This compound exerts its pharmacological effects by inhibiting adenosine kinase, leading to an accumulation of intracellular adenosine. This adenosine is then released into the extracellular space, where it can activate adenosine receptors, particularly the high-affinity A1 adenosine receptor (A1AR). The A1AR is a Gi/o-coupled GPCR, and its activation initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, including protein kinase A (PKA) and various ion channels, ultimately leading to neuronal hyperpolarization and a decrease in neuronal excitability.[1] This mechanism underlies the observed anticonvulsant and analgesic effects of this compound and other adenosine kinase inhibitors.
Signaling Pathway
Quantitative Data
The following tables summarize the quantitative data for this compound and other relevant adenosine kinase inhibitors.
Table 1: In Vitro Efficacy of Adenosine Kinase Inhibitors
| Compound | Target | Assay | IC50 | Reference |
| This compound | Human Adenosine Kinase | Enzymatic Assay | 11 nM | MCE |
| A-134974 | Adenosine Kinase | Enzymatic Assay | 60 pM | [2] |
| ABT-702 | Human Adenosine Kinase | Enzymatic Assay | 1.7 nM | [3] |
Table 2: In Vivo Efficacy of Adenosine Kinase Inhibitors in Neuroscience Models
| Compound | Model | Species | Route | ED50 | Reference |
| A-134974 | Neuropathic Pain (Tactile Allodynia) | Rat | i.p. | 5 µmol/kg | [2] |
| A-134974 | Neuropathic Pain (Tactile Allodynia) | Rat | i.t. | 10 nmol | [2] |
| ABT-702 | Acute Thermal Nociception (Hot-plate) | Mouse | i.p. | 8 µmol/kg | [3] |
| ABT-702 | Acute Thermal Nociception (Hot-plate) | Mouse | p.o. | 65 µmol/kg | [3] |
Experimental Protocols
In Vitro Adenosine Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting adenosine kinase activity.
Materials:
-
Recombinant human adenosine kinase
-
This compound
-
Adenosine
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, adenosine (at a concentration close to its Km), and the various concentrations of this compound.
-
Initiate the reaction by adding a mixture of recombinant adenosine kinase and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model
Objective: To evaluate the in vivo anticonvulsant efficacy of this compound.
Animals: Male Sprague-Dawley rats (150-200 g).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Electroshock device with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution
Protocol:
-
Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal, oral).
-
At the time of predicted peak effect, apply a drop of topical anesthetic to the corneas of each rat.
-
Place the corneal electrodes on the eyes and deliver a suprathreshold electrical stimulus (e.g., 150 mA, 60 Hz, 0.2 s).
-
Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Abolition of the tonic hindlimb extension is considered protection.
-
Test multiple doses of this compound to determine the median effective dose (ED50) for protection against MES-induced seizures.
In Vivo Analgesic Activity: Formalin Test
Objective: To assess the analgesic properties of this compound in a model of inflammatory pain.
Animals: Male Swiss Webster mice (20-25 g).
Materials:
-
This compound
-
Vehicle
-
5% formalin solution
-
Observation chamber
Protocol:
-
Administer this compound or vehicle to the mice.
-
After a predetermined pretreatment time, inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse in the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
A reduction in the licking/biting time in the this compound-treated group compared to the vehicle group indicates an analgesic effect.
-
Determine the dose-response relationship and calculate the ED50.
Applications in Neuroscience Research
This compound serves as a valuable pharmacological tool for investigating the role of adenosine in various physiological and pathological processes within the CNS.
-
Epilepsy Research: The anticonvulsant properties of this compound make it a useful compound for studying the mechanisms of seizure generation and propagation. It can be used in various animal models of epilepsy to explore the therapeutic potential of augmenting endogenous adenosine signaling.
-
Pain Research: this compound can be employed in models of acute, inflammatory, and neuropathic pain to investigate the role of adenosine in nociceptive pathways. Its site-specific action makes it a particularly interesting tool for dissecting central versus peripheral mechanisms of analgesia.
-
Neuroprotection Studies: Adenosine is known to have neuroprotective effects in conditions such as ischemia and traumatic brain injury. This compound can be used to explore the potential of adenosine kinase inhibition as a neuroprotective strategy.
-
Sleep and Arousal Research: Adenosine is a key regulator of the sleep-wake cycle. This compound can be utilized to manipulate adenosine levels and study its effects on sleep architecture and arousal.
-
Psychiatric Disorder Research: Dysregulation of adenosine signaling has been implicated in psychiatric disorders such as anxiety and depression. This compound can be a tool to investigate the therapeutic potential of modulating adenosine in these conditions.
Conclusion
This compound is a potent and selective adenosine kinase inhibitor that serves as a valuable tool for neuroscience research. Its ability to elevate endogenous adenosine levels in a targeted manner provides a powerful approach to study the multifaceted roles of this neuromodulator in the CNS. The detailed protocols and data presented in this document are intended to facilitate the use of this compound in a variety of research applications, ultimately contributing to a better understanding of neurological and psychiatric disorders and the development of novel therapeutic strategies.
References
- 1. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-134974: a novel adenosine kinase inhibitor, relieves tactile allodynia via spinal sites of action in peripheral nerve injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GP3269 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GP3269, a potent and selective adenosine kinase (AK) inhibitor, in cell-based assays.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of adenosine kinase (AK), the primary enzyme responsible for phosphorylating adenosine to adenosine monophosphate (AMP).[1] By inhibiting AK, this compound effectively increases the intracellular and extracellular concentrations of adenosine. Adenosine can then activate various adenosine receptor subtypes (A1, A2A, A2B, and A3), which are G-protein coupled receptors (GPCRs) that modulate a wide range of physiological processes.[3]
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: As a starting point, a concentration range of 10 nM to 1 µM is recommended. This compound has a reported IC50 of 11 nM for human adenosine kinase in biochemical assays.[2] However, the optimal concentration for a cell-based assay will depend on the specific cell type, the expression level of adenosine kinase, and the particular endpoint being measured. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic?
Troubleshooting Guide
This section addresses common issues that may arise when using this compound in cell-based assays.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may not be sufficient to inhibit adenosine kinase effectively in your cell system. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration. |
| Cell line insensitivity: The chosen cell line may have low expression levels of adenosine kinase or may lack the downstream signaling components responsive to increased adenosine. | Confirm the expression of adenosine kinase in your cell line via Western blot or qPCR. Consider using a cell line known to be responsive to adenosine signaling. | |
| Compound instability: this compound may be unstable in the cell culture medium over the course of the experiment. | While less common for small molecules, you can assess compound stability by measuring its concentration in the medium over time using methods like HPLC or LC-MS. Ensure proper storage of the compound stock solution.[4] | |
| High variability in results | Inconsistent cell seeding: Uneven cell distribution in multi-well plates can lead to significant variability. | Ensure a homogeneous single-cell suspension before seeding and use consistent pipetting techniques.[4][5] |
| Edge effects: Wells on the perimeter of a microplate are more susceptible to evaporation, leading to changes in compound concentration. | To minimize this, avoid using the outer wells of the plate or fill them with sterile PBS or media.[4] | |
| Inconsistent incubation times: Variations in the duration of compound treatment or assay reagent incubation can introduce variability. | Adhere to a strict and consistent timeline for all experimental steps. | |
| Discrepancy between biochemical and cellular assay results | Cellular factors: The high intracellular concentration of ATP can compete with the inhibitor, reducing its apparent potency in a cellular context compared to a biochemical assay. | This is a common observation. The effective concentration in a cellular assay is often higher than the biochemical IC50. A thorough dose-response in the cellular assay is key. |
| Cell permeability: this compound may have poor permeability across the cell membrane of your specific cell line. | While this compound is described as orally active, suggesting good permeability, this can be cell-type dependent. If permeability is a concern, consider using cell lines with known good permeability characteristics.[2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the effective and non-toxic concentration range of this compound in a specific cell line.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration to determine the concentration range that does not induce significant cytotoxicity.
Protocol 2: Assessing the Effect of this compound on a Downstream Signaling Pathway (e.g., cAMP accumulation)
This protocol provides a general framework for measuring the impact of this compound on a downstream signaling event, such as the accumulation of cyclic AMP (cAMP), which is often modulated by adenosine receptors.
Materials:
-
This compound
-
Your cell line of interest (expressing the relevant adenosine receptor)
-
Agonist for the adenosine receptor of interest (e.g., NECA)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Cell Seeding: Seed cells in a suitable plate format for your chosen cAMP assay kit.
-
Pre-treatment with this compound: Pre-incubate the cells with various non-toxic concentrations of this compound (determined from Protocol 1) or a vehicle control for a specific duration (e.g., 30-60 minutes). This allows for the inhibition of adenosine kinase.
-
Stimulation: Add a known agonist for the adenosine receptor of interest to stimulate cAMP production. It is also recommended to include a PDE inhibitor during this step.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using your chosen cAMP assay kit according to the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the effect of adenosine kinase inhibition on receptor-mediated signaling.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in a cell.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Logic Flow
Caption: Troubleshooting logic for lack of this compound effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GP-3269 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Common issues with GP3269 stability in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of GP3269, a potent and selective inhibitor of adenosine kinase (AK).[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental small molecule drug that acts as a selective inhibitor of the enzyme adenosine kinase (AK) with an IC50 of 11 nM.[1][2] Adenosine kinase is a key enzyme that phosphorylates adenosine into adenosine monophosphate (AMP). By inhibiting AK, this compound leads to an increase in intracellular and extracellular levels of adenosine. This elevated adenosine can then activate adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors that modulate various physiological processes. In animal studies, this compound has demonstrated analgesic and anticonvulsant effects.[1]
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| IUPAC Name | (2R,3R,4S,5R)-2-[4-(4-fluoroanilino)-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl]-5-methyloxolane-3,4-diol |
| Molecular Formula | C23H21FN4O3 |
| Molar Mass | 420.444 g·mol−1 |
| CAS Number | 186393-42-0 |
Q3: In what solvent should I dissolve this compound?
Q4: How should I store this compound as a solid and in solution?
For the solid compound, it is advisable to store it at -20°C, protected from light and moisture. Once dissolved in a solvent such as DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C. The stability of this compound in solution over time has not been extensively documented, so it is best to use freshly prepared solutions or conduct a stability study for long-term experiments.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in solution.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in stock solution | The concentration of this compound may exceed its solubility limit in the chosen solvent. | - Gently warm the solution to 37°C and vortex to see if the precipitate redissolves. - If precipitation persists, consider preparing a more dilute stock solution. - Ensure the DMSO used is of high purity and anhydrous, as absorbed moisture can reduce solubility.[3][4][5] |
| Precipitation upon dilution in aqueous buffer | This compound may have low solubility in aqueous solutions. | - Decrease the final concentration of this compound in the aqueous medium. - Increase the percentage of DMSO in the final working solution (be mindful of its potential effects on cells). - Consider using a surfactant or co-solvent, but validate its compatibility with your experimental system. |
| Inconsistent experimental results | The stability of this compound in your working solution may be compromised. | - Prepare fresh working solutions for each experiment from a frozen stock. - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. - Protect solutions from light, as some compounds are light-sensitive. - Perform a pilot experiment to assess the stability of this compound in your specific experimental buffer and conditions over the duration of your assay. |
| No observable effect of the inhibitor | The concentration of this compound may be too low, or the inhibitor may have degraded. | - Verify the calculations for your dilutions. - Prepare a fresh stock solution from the solid compound. - Increase the concentration of this compound in your experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Adenosine Kinase Inhibition Assay
This is a general protocol and may need optimization for specific experimental setups.
-
Materials: Purified adenosine kinase, ATP, adenosine, kinase assay buffer, 96-well plate, plate reader.
-
Procedure:
-
Prepare a series of dilutions of this compound in the kinase assay buffer from your stock solution.
-
In a 96-well plate, add the adenosine kinase enzyme to each well.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and adenosine to each well.
-
Allow the reaction to proceed for the desired duration.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection method (e.g., luminescence-based ADP detection kit).
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Visualizations
Caption: this compound inhibits adenosine kinase, increasing adenosine levels and activating adenosine receptors.
Caption: A typical experimental workflow for assessing the inhibitory activity of this compound.
References
Troubleshooting unexpected results with GP3269
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with GP3269, a potent and selective adenosine kinase (AK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental small molecule drug that acts as a selective and potent inhibitor of adenosine kinase (AK).[1] Adenosine kinase is a key enzyme responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby regulating intracellular and extracellular adenosine levels. By inhibiting AK, this compound leads to an increase in endogenous adenosine concentrations, which can then exert various physiological effects through adenosine receptors.[2]
Q2: What are the potential therapeutic applications of this compound?
Given its mechanism of action, this compound and other adenosine kinase inhibitors have been investigated for their potential in treating a range of conditions. In animal studies, this compound has demonstrated analgesic and anticonvulsant effects.[1] The elevation of adenosine is known to have neuroprotective and anti-inflammatory properties, suggesting potential applications in neurological disorders and inflammatory diseases.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3][4][5][6] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in the appropriate aqueous buffer or cell culture medium for your experiment. DMSO stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. For in vivo studies, the formulation will depend on the route of administration and may require specific vehicles to ensure solubility and bioavailability.
Q4: What is the reported in vitro potency of this compound?
This compound is a potent inhibitor of human adenosine kinase with a reported IC50 value of 11 nM in biochemical assays.[1] However, the effective concentration in cell-based assays (EC50) may be higher due to factors such as cell permeability and intracellular ATP concentrations.
Troubleshooting Unexpected Results
Inconsistent IC50 Values in Biochemical Assays
Question: My IC50 values for this compound in my adenosine kinase activity assay are highly variable between experiments. What could be the cause?
Possible Causes and Solutions:
-
ATP Concentration: The IC50 value of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay. Inconsistent ATP concentrations will lead to variable IC50 values.
-
Solution: Ensure that the ATP concentration is kept constant across all experiments. For comparative studies, it is recommended to use an ATP concentration that is close to the Michaelis constant (Km) of adenosine kinase for ATP.
-
-
Enzyme Activity: Variations in the activity of the recombinant adenosine kinase can affect the results.
-
Solution: Use a consistent source and lot of the enzyme. Always perform an enzyme titration to determine the optimal enzyme concentration for your assay before starting inhibitor screening.
-
-
Assay Conditions: Minor variations in buffer composition, pH, temperature, or incubation time can impact enzyme activity and inhibitor potency.
-
Solution: Strictly adhere to a standardized assay protocol. Prepare fresh buffers for each experiment and ensure all incubations are performed at the correct temperature and for the specified duration.
-
-
This compound Degradation: Improper storage or handling of the this compound stock solution can lead to its degradation.
-
Solution: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.
-
Table 1: Factors Influencing IC50 Values in Kinase Assays
| Parameter | Recommendation | Rationale |
| ATP Concentration | Use a fixed concentration, ideally at or near the Km for ATP. | For ATP-competitive inhibitors, the apparent potency is dependent on the concentration of the competing substrate (ATP). |
| Enzyme Concentration | Titrate to determine the lowest concentration that gives a robust signal. | High enzyme concentrations can lead to rapid substrate depletion and may require higher inhibitor concentrations for effective inhibition. |
| Substrate Concentration | Use a concentration at or near the Km for adenosine. | Ensures the reaction is in the linear range and sensitive to inhibition. |
| Incubation Time | Optimize to ensure the reaction is in the linear phase (typically 10-20% substrate conversion). | Prolonged incubation can lead to substrate depletion and non-linear reaction kinetics, affecting IC50 determination. |
| DMSO Concentration | Keep the final DMSO concentration consistent across all wells and typically below 1%. | High concentrations of DMSO can inhibit enzyme activity. |
High Background Signal in Cell-Based Assays
Question: I am observing a high background signal in my cell-based assay (e.g., luciferase reporter assay, fluorescence-based viability assay) when using this compound, even in my negative control wells. What should I do?
Possible Causes and Solutions:
-
Autofluorescence of this compound: Some small molecules can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.
-
Solution: Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths used in your experiment. If it is fluorescent, consider using a different detection method (e.g., a luminescence-based assay).
-
-
Media Components: Phenol red and components in fetal bovine serum (FBS) can contribute to background fluorescence.
-
Solution: Use phenol red-free media for the assay. If possible, reduce the serum concentration or use serum-free media during the assay period.
-
-
Assay Reagent Interference: this compound might directly interfere with the assay chemistry (e.g., inhibiting luciferase).
-
Solution: Perform a control experiment by adding this compound directly to the assay reagents in the absence of cells to check for any direct inhibitory effects.
-
-
Contamination: Bacterial or yeast contamination in cell cultures can lead to high background signals.
-
Solution: Regularly test your cell cultures for mycoplasma and other contaminants. Ensure aseptic techniques are strictly followed.
-
Diagram 1: Troubleshooting High Background in Cell-Based Assays
Caption: A logical workflow for troubleshooting high background signals.
Unexpected Cellular Toxicity
Question: I am observing significant cell death in my cultures when treating with this compound, even at concentrations where I expect to see specific inhibition of adenosine kinase. Why is this happening?
Possible Causes and Solutions:
-
Off-Target Effects: Although this compound is reported to be a selective adenosine kinase inhibitor, at higher concentrations it may inhibit other kinases or cellular targets, leading to toxicity.
-
Solution: Perform a dose-response curve to determine the therapeutic window. Use the lowest effective concentration of this compound that elicits the desired on-target effect. To confirm that the observed phenotype is due to adenosine kinase inhibition, consider using a structurally different adenosine kinase inhibitor as a control. A rescue experiment by adding exogenous adenosine monophosphate (AMP) could also be attempted.
-
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and that the vehicle control contains the same concentration of DMSO as the treated wells.
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors.
-
Solution: Determine the IC50 for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) in your specific cell line to establish the non-toxic concentration range for your experiments.
-
-
On-Target Toxicity: In some cell types, the sustained elevation of adenosine due to adenosine kinase inhibition can trigger apoptotic pathways.
-
Solution: Investigate markers of apoptosis (e.g., caspase activation, annexin V staining) to determine if the observed cell death is a specific consequence of the intended pharmacological effect.
-
Diagram 2: Adenosine Kinase Signaling Pathway
Caption: Inhibition of Adenosine Kinase by this compound.
Experimental Protocols
In Vitro Adenosine Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted for a generic ADP-Glo™ Kinase Assay to determine the IC50 of this compound.
Materials:
-
Recombinant human adenosine kinase (ADK)
-
This compound
-
Adenosine
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase reaction buffer. Also, prepare a vehicle control (e.g., DMSO) at the same concentration as the highest concentration of this compound.
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle control to the wells of the microplate.
-
Add 10 µL of a solution containing adenosine kinase and adenosine in kinase reaction buffer.
-
Initiate the reaction by adding 10 µL of ATP solution in kinase reaction buffer. The final concentrations of ATP and adenosine should be at or near their respective Km values.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Diagram 3: Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for confirming that this compound engages with adenosine kinase in a cellular context.
Materials:
-
Cells expressing adenosine kinase
-
This compound
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (containing protease inhibitors)
-
Antibody against adenosine kinase for Western blotting
-
Secondary antibody
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment:
-
Culture cells to a suitable confluency.
-
Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler to create a melt curve. A no-heat control should be included.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the protein concentration in each sample.
-
-
Western Blotting:
-
Separate equal amounts of soluble protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for adenosine kinase.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for adenosine kinase at each temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
References
Mitigating Potential GP3269 Off-Target Effects: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for investigators utilizing GP3269, a potent and selective inhibitor of adenosine kinase (AK) with an IC50 of 11 nM.[1] While this compound has demonstrated therapeutic potential as an analgesic and anticonvulsant in preclinical studies, a thorough understanding and mitigation of potential off-target effects are crucial for the accurate interpretation of experimental results and successful drug development. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address potential off-target issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary molecular target of this compound is adenosine kinase (AK).[1][2] AK is a key enzyme that regulates intracellular and extracellular levels of adenosine by catalyzing its phosphorylation to adenosine monophosphate (AMP).
Q2: Why is it important to investigate the off-target effects of this compound?
A2: Investigating off-target effects is critical for several reasons:
-
Data Integrity: Unidentified off-target interactions can lead to misinterpretation of experimental data, incorrectly attributing an observed phenotype to the inhibition of adenosine kinase.
-
Toxicology and Safety: Off-target effects can result in cellular toxicity or other adverse effects, which are critical considerations for therapeutic development.
-
Mechanism of Action: A comprehensive understanding of a compound's full target profile can reveal novel mechanisms of action and potential opportunities for drug repositioning.[3]
Q3: What are the potential off-target families for a compound like this compound?
A3: As a small molecule inhibitor, this compound has the potential to interact with other proteins, particularly those with ATP-binding pockets similar to adenosine kinase. Potential off-target families include:
-
Other Kinases: The human kinome consists of over 500 kinases, and despite selectivity, some degree of cross-reactivity is possible.[4][5]
-
Nucleoside-Binding Proteins: Proteins that bind other nucleosides or nucleotides could potentially interact with this compound due to its structural features.
-
Adenosine Transporters: Inhibition of adenosine transporters can lead to an accumulation of extracellular adenosine, a potential off-target effect observed with other small molecules.[6][7]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues that may arise during experiments with this compound, potentially indicating off-target effects.
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Observed phenotype is inconsistent with known effects of adenosine kinase inhibition. | Off-target effect | 1. Validate with a structurally distinct AK inhibitor: Use another known AK inhibitor with a different chemical scaffold. If the phenotype is not replicated, it suggests the effect may be specific to this compound's off-targets. 2. Rescue experiment: Overexpress adenosine kinase in your cellular model. If the phenotype is not reversed, it indicates the involvement of other targets. |
| Cellular toxicity is observed at concentrations required for effective AK inhibition. | Off-target toxicity | 1. Dose-response analysis: Determine the concentration at which toxicity occurs and compare it to the IC50 for AK inhibition. A significant discrepancy may point to off-target effects. 2. Counter-screening: Test this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs). 3. Use a cell line lacking the primary target: If toxicity persists in a cell line that does not express adenosine kinase, the effect is likely off-target. |
| Inconsistent results between different cell lines. | Differential expression of off-target proteins | 1. Characterize target and off-target expression: Perform qPCR or western blotting to determine the relative expression levels of adenosine kinase and any identified off-target proteins in the cell lines being used. 2. Select appropriate cell models: Choose cell lines with a well-characterized proteome for initial studies. |
Experimental Protocols for Off-Target Identification
A multi-pronged approach combining computational and experimental methods is recommended for robust off-target identification.
Kinase Selectivity Profiling (Kinome Scan)
A kinome scan assesses the selectivity of this compound against a broad panel of human kinases. This is a critical first step in identifying potential off-target kinase interactions.
Data Presentation: Illustrative Kinase Selectivity Profile for this compound
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound. A comprehensive kinome scan is recommended to determine the precise selectivity profile.
| Kinase Target | Percent Inhibition at 1 µM this compound |
| Adenosine Kinase (ADK) | 98% |
| ABL1 | 15% |
| SRC | 12% |
| LCK | 8% |
| EGFR | 5% |
| VEGFR2 | 3% |
| p38α | 18% |
| JNK1 | 9% |
| CDK2 | 6% |
| PKA | 4% |
Experimental Workflow for Kinase Profiling:
Chemical Proteomics using Affinity Chromatography
This method identifies proteins from a cell lysate that directly bind to this compound.
Detailed Methodology:
-
Immobilization of this compound: Covalently attach this compound to affinity beads (e.g., NHS-activated sepharose). A linker may be necessary to ensure the binding pocket of the drug is accessible.
-
Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest.
-
Affinity Purification:
-
Incubate the immobilized this compound beads with the cell lysate.
-
As a negative control, incubate lysate with beads that have not been coupled to the drug.
-
For competitive elution, incubate the lysate with immobilized this compound in the presence of an excess of free this compound.
-
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound-coupled beads to the negative and competitive elution controls to identify specific binding partners.
Experimental Workflow for Chemical Proteomics:
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Detailed Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble adenosine kinase in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement and stabilization.
Data Presentation: Illustrative CETSA Data for this compound
| Temperature (°C) | Soluble AK (Vehicle) | Soluble AK (this compound) |
| 45 | 100% | 100% |
| 50 | 85% | 98% |
| 55 | 50% | 90% |
| 60 | 20% | 75% |
| 65 | 5% | 40% |
| 70 | <1% | 15% |
Signaling Pathway Visualization:
References
- 1. therapeutic-potential-of-adenosine-kinase-inhibition-revisited - Ask this paper | Bohrium [bohrium.com]
- 2. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of GP3269 in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the adenosine kinase inhibitor, GP3269. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vivo experiments aimed at improving its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental drug that functions as a potent and selective inhibitor of the enzyme adenosine kinase (AK).[1] By inhibiting AK, this compound prevents the phosphorylation of adenosine to adenosine monophosphate (AMP), leading to an increase in endogenous adenosine levels. This elevation of adenosine can produce therapeutic effects, including analgesic and anticonvulsant activities, which have been observed in animal models.
Q2: Is this compound orally bioavailable?
Q3: What are the known therapeutic effects of this compound in animal models?
A3: In animal studies, this compound has demonstrated both analgesic and anticonvulsant effects.[1]
Q4: What is the primary signaling pathway affected by this compound?
A4: this compound indirectly modulates adenosinergic signaling. By increasing the concentration of adenosine, this compound enhances the activation of adenosine receptors (A1, A2A, A2B, and A3), which are involved in various physiological processes, including neurotransmission and inflammation.
Figure 1: Mechanism of action of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments aimed at enhancing the bioavailability of this compound.
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
-
Question: We orally administered this compound to our rat model, but subsequent plasma analysis shows very low or no detectable levels of the compound. What are the potential causes and solutions?
-
Answer: Low oral bioavailability is a common challenge for many investigational drugs. The issue can stem from several factors:
-
Poor Aqueous Solubility: As a complex organic molecule, this compound may have limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Low Membrane Permeability: The physicochemical properties of this compound may hinder its ability to efficiently cross the intestinal epithelium.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the lumen.
-
Troubleshooting Steps & Solutions:
| Strategy | Rationale |
| Physicochemical Characterization | Determine the aqueous solubility, lipophilicity (LogP), and pKa of this compound to understand its fundamental properties and inform formulation development. |
| Formulation Development | Explore various formulation strategies to improve solubility and dissolution rate. Start with simple approaches before moving to more complex systems. |
| Co-administration with Inhibitors | Consider co-administering this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450s) or efflux transporters (e.g., verapamil for P-gp) to assess their impact on bioavailability. Use with caution and appropriate ethical approval. |
| In Vitro Permeability Assays | Use Caco-2 cell monolayers to assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters. |
Issue 2: High variability in plasma concentrations between animal subjects.
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability is a frequent challenge in preclinical oral pharmacokinetic studies.
-
Physiological Differences: Variations in gastric emptying time, intestinal motility, and gut microbiota among animals can affect drug dissolution and absorption.
-
Inconsistent Dosing: Inaccurate oral gavage technique can lead to variations in the actual dose administered.
-
Food Effects: The presence or absence of food in the GI tract can significantly impact the absorption of some compounds.
-
Troubleshooting Steps & Solutions:
| Action | Rationale |
| Standardize Animal Handling and Dosing | Ensure all personnel are properly trained in oral gavage techniques. Fast the animals overnight (with free access to water) before dosing to minimize food-related variability. |
| Optimize Formulation | Utilize a formulation that provides for consistent drug release and absorption. For example, a well-formulated solution or a stable, uniform suspension. |
| Increase Sample Size | If variability persists, increasing the number of animals per group can improve the statistical power of your study and provide a more reliable mean pharmacokinetic profile. |
Data Presentation
While specific pharmacokinetic data for this compound is not publicly available, the following table provides a template for how such data should be structured for comparison across different formulations.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Solution in 10% DMSO / 90% Saline | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Self-Emulsifying Drug Delivery System (SEDDS) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Nanosuspension | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Below are generalized protocols for key experiments to evaluate and improve the oral bioavailability of a compound like this compound.
Protocol 1: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with a standard 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Formulation Preparation:
-
Vehicle Control: Prepare the vehicle used for the test formulation (e.g., 0.5% carboxymethyl cellulose in water).
-
Test Formulation: Prepare the this compound formulation at the desired concentration. Ensure homogeneity.
-
Intravenous (IV) Formulation: Prepare a solution of this compound in a suitable IV vehicle (e.g., saline with a co-solvent) for determination of absolute bioavailability.
-
-
Dosing:
-
Fast rats overnight (approximately 12 hours) with free access to water.
-
Administer the oral formulation via gavage at a volume of 5-10 mL/kg.
-
Administer the IV formulation via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Figure 2: General workflow for an in vivo bioavailability study.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Experiment:
-
Apical to Basolateral (A-B): Add this compound solution to the apical (donor) chamber and collect samples from the basolateral (receiver) chamber at specified time points.
-
Basolateral to Apical (B-A): Add this compound solution to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber at specified time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the donor and receiver compartments using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Figure 3: Logical workflow for formulation development to improve bioavailability.
References
Addressing GP3269 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GP3269. The information is presented in a question-and-answer format to directly address common issues, particularly its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Is this a known issue?
A1: Yes, the poor water solubility of this compound is a well-documented challenge. Research has shown that this compound has a very low solubility in aqueous solutions at neutral pH. Specifically, its solubility at pH 7.4 is less than 0.05 µg/mL[1]. This low solubility is attributed to the high crystallization energy from the stacking of aromatic rings in its structure[1].
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its low aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for this class of compounds. After dissolving in DMSO, the stock solution can then be diluted into your aqueous experimental buffer.
Q3: What is the maximum recommended concentration of DMSO in my final aqueous solution?
A3: It is crucial to keep the final concentration of DMSO in your aqueous solution as low as possible to avoid solvent effects on your experiment. A final DMSO concentration of 0.1% or less is generally considered acceptable for most cell-based assays. However, the tolerance to DMSO can vary between cell lines and experimental systems, so it is advisable to run a vehicle control (your final buffer with the same concentration of DMSO without this compound) to assess any potential effects.
Q4: Are there any other strategies to improve the solubility of this compound in my aqueous buffer?
A4: Yes, several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Use of Co-solvents: In addition to DMSO, other water-miscible organic solvents such as ethanol can be used to first dissolve the compound before dilution into an aqueous buffer.
-
Formulation with Excipients: For in vivo studies, formulation strategies involving cyclodextrins or surfactants can be explored to enhance bioavailability.
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound and a more soluble analog for comparison.
| Compound | Solvent/Buffer | Temperature | Solubility | Reference |
| This compound | Aqueous Buffer (pH 7.4) | Not Specified | < 0.05 µg/mL | [1] |
| Analog 16c | Aqueous Buffer (pH 7.4) | Not Specified | 32 ± 9 µg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Workflow for Solubility Enhancement
Objective: To determine the optimal conditions for solubilizing this compound in an aqueous buffer.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Aqueous buffers at various pH values (e.g., pH 5.0, 7.4, 9.0)
-
Co-solvents (e.g., ethanol)
-
Plate reader or spectrophotometer
Procedure:
-
Serial Dilution: Prepare serial dilutions of the this compound DMSO stock solution into your chosen aqueous buffer.
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation immediately after dilution and after a defined incubation period (e.g., 1 hour) at the experimental temperature.
-
Turbidity Measurement: Quantify the solubility by measuring the turbidity of the solutions using a plate reader at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.
-
Varying Parameters: Repeat the process by varying the following parameters:
-
Final DMSO concentration: Test a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%).
-
pH of the aqueous buffer: Assess solubility in buffers with different pH values.
-
Co-solvent addition: Prepare intermediate dilutions in a co-solvent like ethanol before the final dilution in the aqueous buffer.
-
-
Data Analysis: Plot the turbidity against the this compound concentration for each condition to determine the highest concentration that remains in solution.
Visualizations
Adenosine Kinase Signaling Pathway
This compound is an inhibitor of adenosine kinase, a key enzyme in adenosine metabolism. By inhibiting this enzyme, this compound increases the local concentration of adenosine, which can then activate adenosine receptors, leading to various downstream cellular effects.
Caption: this compound inhibits adenosine kinase, increasing adenosine levels.
Experimental Workflow for Addressing Insolubility
This workflow provides a logical progression for troubleshooting the insolubility of this compound.
Caption: A systematic approach to overcoming this compound insolubility.
Troubleshooting Decision Tree
This decision tree provides a logical path for addressing solubility issues during your experiments.
Caption: A decision-making guide for resolving this compound precipitation.
References
Refining GP3269 treatment duration for optimal results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the adenosine kinase inhibitor, GP3269. The information provided is intended to serve as a guide for refining treatment duration and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the enzyme adenosine kinase (AK).[1][2] Adenosine kinase is responsible for the phosphorylation of adenosine into adenosine monophosphate (AMP). By inhibiting this enzyme, this compound effectively blocks the clearance of intracellular adenosine, leading to its accumulation and subsequent transport into the extracellular space. This increase in endogenous adenosine levels can then modulate various physiological processes through its interaction with adenosine receptors.
Q2: What is the IC50 of this compound?
A2: this compound has been reported to have an IC50 of 11 nM for human adenosine kinase.[1][2] This indicates that it is a highly potent inhibitor.
Q3: What are the potential therapeutic applications of this compound?
A3: Due to its ability to increase adenosine levels, which have neuroprotective and anti-inflammatory properties, this compound has been investigated for its potential as an analgesic (pain reliever) and anticonvulsant.[1]
Q4: In what solvent should I dissolve this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to keep the final DMSO concentration in your assay low (e.g., <0.5%) to avoid solvent-induced artifacts. For in vivo studies, the formulation would depend on the administration route and would require careful consideration of solubility and vehicle toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory activity in a biochemical assay | Compound Degradation: this compound may have degraded due to improper storage or handling. | Store the compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions regularly. |
| Incorrect Assay Conditions: The concentration of ATP or adenosine in your assay may be too high, leading to competitive displacement of the inhibitor. | Optimize the ATP and adenosine concentrations. Ideally, the ATP concentration should be at or near the Km of the enzyme. | |
| Enzyme Inactivity: The adenosine kinase enzyme may be inactive or have low activity. | Verify the activity of your enzyme with a known control inhibitor. Ensure proper storage and handling of the enzyme. | |
| Discrepancy between biochemical and cellular assay results | Low Cell Permeability: this compound may not be efficiently entering the cells. | While this compound is reported to be orally active, its permeability can vary between cell types. Consider using cell lines with known high expression of nucleoside transporters. |
| High Cellular ATP: Intracellular ATP concentrations are much higher than those typically used in biochemical assays, which can outcompete the inhibitor. | This is an inherent challenge. Consider using cell-based assays that measure downstream effects of adenosine receptor activation. | |
| Compound Efflux: The compound may be actively transported out of the cells by efflux pumps (e.g., P-glycoprotein). | Test for the involvement of efflux pumps by co-incubating with known efflux pump inhibitors. | |
| High variability in experimental results | Compound Precipitation: this compound may be precipitating out of solution at the tested concentrations. | Determine the solubility of this compound in your assay medium. Visually inspect for precipitation and consider using a lower concentration range or a different vehicle. |
| Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to high variability. | Ensure proper cell counting and seeding techniques to achieve a uniform cell monolayer. | |
| Edge Effects in Microplates: Evaporation from the outer wells of a microplate can alter compound concentrations. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity. |
Experimental Protocols & Data
Disclaimer: The following experimental protocols and data tables are provided as representative examples to guide your experimental design. Optimal conditions for your specific cell lines and experimental setup should be determined empirically.
In Vitro Adenosine Kinase (AK) Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on adenosine kinase in a biochemical assay.
Materials:
-
Human recombinant adenosine kinase
-
This compound
-
Adenosine
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
96-well white microplates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.
-
Enzyme and Substrate Preparation: Dilute the human recombinant adenosine kinase in kinase assay buffer to the desired concentration. Prepare a solution of adenosine and ATP in kinase assay buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the adenosine kinase enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the adenosine/ATP solution.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Representative Data
Table 1: Dose-Response of this compound on Adenosine Kinase Activity
| This compound Concentration (nM) | % Inhibition (Mean ± SD) |
| 0.1 | 5.2 ± 1.8 |
| 1 | 25.6 ± 3.1 |
| 5 | 45.1 ± 2.5 |
| 10 | 51.3 ± 2.9 |
| 20 | 65.8 ± 4.2 |
| 50 | 85.4 ± 3.7 |
| 100 | 98.2 ± 1.5 |
Table 2: Time-Course of Adenosine Kinase Inhibition by this compound (at 10 nM)
| Incubation Time (minutes) | % Inhibition (Mean ± SD) |
| 5 | 15.7 ± 2.4 |
| 15 | 35.2 ± 3.8 |
| 30 | 48.9 ± 4.1 |
| 60 | 52.1 ± 3.5 |
| 120 | 53.5 ± 2.9 |
Visualizations
Signaling Pathway of Adenosine Kinase Inhibition
Caption: Inhibition of Adenosine Kinase by this compound.
Experimental Workflow for IC50 Determination
References
How to handle and store GP3269 safely
This technical support center provides guidance on the safe handling and storage of GP3269, a potent and selective inhibitor of human adenosine kinase. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a potent, selective, and orally active inhibitor of human adenosine kinase (AK) with an IC50 of 11 nM.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, as a bioactive small molecule, it should be handled with care. Potential hazards, typical for this class of compounds, may include irritation to the eyes, skin, and respiratory tract. Ingestion or inhalation of significant quantities could have adverse health effects.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and efficacy of this compound. Based on general recommendations for similar compounds from suppliers, the following storage conditions are advised:
| Formulation | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 2 years |
Note: These are general recommendations. Always refer to the Certificate of Analysis provided with your specific batch of this compound for the most accurate storage information.
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
When handling this compound, especially in its powdered form, it is essential to wear appropriate personal protective equipment to minimize exposure. This includes:
-
Lab coat: To protect your clothing and skin.
-
Safety glasses or goggles: To prevent eye contact.
-
Gloves: Nitrile gloves are recommended.
-
Face mask: A dust mask or respirator should be used when handling larger quantities of the powder to avoid inhalation.
Q4: How should I handle a spill of this compound?
In the event of a spill, follow these steps:
-
Evacuate the area: If the spill is large, evacuate the immediate area to prevent unnecessary exposure.
-
Wear appropriate PPE: Before cleaning the spill, ensure you are wearing the recommended PPE.
-
Contain the spill: For powdered this compound, gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne. For a solution, use an absorbent pad to contain the liquid.
-
Clean the spill: Carefully scoop the contained material into a sealed container labeled as "Hazardous Waste."
-
Decontaminate the area: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose of waste: Dispose of the sealed container and any contaminated cleaning materials according to your institution's hazardous waste disposal procedures.
Troubleshooting Guides
Problem: I am seeing unexpected results in my experiment after using this compound.
-
Possible Cause 1: Improper storage.
-
Troubleshooting: Verify that the compound has been stored at the recommended temperature and that it is within its shelf life. Refer to the storage conditions table above and your Certificate of Analysis. If stored improperly, the compound may have degraded.
-
-
Possible Cause 2: Incorrect concentration.
-
Troubleshooting: Double-check your calculations and the dilution steps used to prepare your working solution. Ensure that the solvent used is appropriate for this compound and your experimental system.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting: Review your handling procedures to ensure there was no cross-contamination from other reagents or equipment.
-
Problem: The this compound powder is difficult to dissolve.
-
Possible Cause: Inappropriate solvent.
-
Troubleshooting: Consult the product datasheet or Certificate of Analysis for recommended solvents. If this information is unavailable, perform a small-scale solubility test with common laboratory solvents (e.g., DMSO, ethanol). Sonication may aid in dissolving the compound.
-
Experimental Protocols
Protocol for Safe Preparation of a this compound Stock Solution
-
Preparation:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Ensure all necessary PPE is worn (lab coat, gloves, safety glasses).
-
Calculate the required amount of this compound powder and the volume of solvent needed to achieve the desired stock concentration.
-
-
Weighing:
-
Carefully weigh the this compound powder using a calibrated analytical balance.
-
Use a spatula to transfer the powder to a suitable container (e.g., a microcentrifuge tube or a vial). Avoid generating dust.
-
-
Dissolving:
-
Add the calculated volume of the appropriate solvent (e.g., DMSO) to the container with the this compound powder.
-
Cap the container securely and vortex or sonicate until the powder is completely dissolved.
-
-
Storage:
-
Label the container clearly with the compound name, concentration, date, and your initials.
-
Store the stock solution at -80°C for long-term storage.
-
Visualizations
Caption: Safe handling workflow for this compound.
Caption: Troubleshooting storage-related issues.
References
Validation & Comparative
A Comparative Guide to GP3269 and Other Adenosine Kinase Inhibitors for Researchers
For researchers and professionals in drug development, the landscape of adenosine kinase (AK) inhibitors presents a promising frontier for therapeutic intervention in a range of neurological and inflammatory disorders. This guide provides an objective comparison of GP3269 with other notable AK inhibitors, supported by available experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Adenosine kinase is a critical enzyme that regulates the intracellular and extracellular concentrations of adenosine, a nucleoside with potent neuromodulatory and anti-inflammatory properties. By inhibiting AK, compounds can increase the localized concentration of adenosine, offering a targeted therapeutic strategy for conditions such as epilepsy, pain, and inflammation. This compound has emerged as a potent and selective inhibitor of human adenosine kinase, demonstrating anticonvulsant and analgesic effects in preclinical studies.[1] This guide will compare its performance metrics with other well-characterized AK inhibitors.
Quantitative Comparison of Adenosine Kinase Inhibitors
The following table summarizes the in vitro potency and in vivo efficacy of this compound and other selected adenosine kinase inhibitors. This data is crucial for researchers to compare the relative effectiveness of these compounds.
| Compound | IC50 (nM) | In Vivo Model | In Vivo Efficacy (ED50) |
| This compound | 11[1] | Maximal Electroshock Seizure (Rat) | Data not available |
| GP683 | Data not available | Maximal Electroshock Seizure (Rat) | 1.1 mg/kg[2] |
| ABT-702 | 1.7 | Carrageenan-induced Thermal Hyperalgesia (Rat) | ~1 mg/kg |
| A-286501 | 0.47 | Carrageenan-induced Thermal Hyperalgesia (Rat) | ~0.7 mg/kg |
| 5-Iodotubercidin | 26 | Maximal Electroshock Seizure (Rat) & Carrageenan-induced Thermal Hyperalgesia (Rat) | 0.2 µmol/kg (thermal hyperalgesia)[3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: Adenosine Kinase Signaling Pathway. This diagram illustrates the central role of adenosine kinase (AK) in phosphorylating intracellular adenosine to AMP. This compound acts as an inhibitor of AK, leading to an increase in intracellular and subsequently extracellular adenosine levels, which can then activate adenosine receptors to elicit a cellular response.
Caption: In Vivo Anticonvulsant Activity Workflow. This flowchart outlines the key steps in the Maximal Electroshock Seizure (MES) test, a common preclinical model for evaluating the efficacy of potential anticonvulsant drugs like this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the robust evaluation of drug candidates. Below are methodologies for the key assays cited in this guide.
In Vitro Adenosine Kinase Inhibition Assay
This assay is designed to determine the in vitro potency of compounds against adenosine kinase.
Materials:
-
Purified recombinant human adenosine kinase
-
Adenosine
-
ATP (radiolabeled or with a detection-compatible modification)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a reaction mixture containing assay buffer, a fixed concentration of adenosine, and purified adenosine kinase.
-
Add varying concentrations of the test compound (e.g., this compound) to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known AK inhibitor).
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Terminate the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the amount of phosphorylated adenosine (AMP) produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to assess the anticonvulsant efficacy of a compound.[4][5]
Materials:
-
Male Sprague-Dawley rats
-
Electroshock device with corneal electrodes
-
Test compound (e.g., this compound) and vehicle
-
Saline solution
Procedure:
-
Acclimate the animals to the laboratory environment.
-
Administer the test compound or vehicle to different groups of animals via an appropriate route (e.g., intraperitoneal injection).
-
At the time of predicted peak effect, apply a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes moistened with saline.
-
Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Record the number of animals protected from the tonic hindlimb extension in each group.
-
Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the seizure endpoint, using a statistical method such as probit analysis.
Discussion and Future Directions
For a more comprehensive understanding of this compound's therapeutic potential, further research is warranted. Specifically, studies determining its Ki value for adenosine kinase, its selectivity profile against a broad panel of other kinases, and its ED50 in various in vivo models of disease would be highly valuable. Such data will enable a more complete and direct comparison with other adenosine kinase inhibitors and will be instrumental in guiding its future development as a potential therapeutic agent.
References
Comparative Analysis of Anticonvulsant Compounds: A Framework for Evaluating Novel Therapeutics
Disclaimer: Initial searches for the compound "GP3269" did not yield any publicly available scientific data. Therefore, this guide has been developed as a comprehensive template for the comparative analysis of anticonvulsant agents. The placeholder "[this compound]" is used to illustrate how a novel compound would be evaluated against established antiepileptic drugs (AEDs). The data presented for the comparator compounds—Carbamazepine, Valproate, and Lamotrigine—is based on established literature.
This document is intended for researchers, scientists, and drug development professionals, providing a framework for the objective comparison of anticonvulsant performance, supported by experimental data and detailed methodologies.
Introduction to Anticonvulsant Mechanisms
The therapeutic management of epilepsy relies on a diverse array of anticonvulsant compounds that primarily act by modulating neuronal excitability. The major mechanisms of action for these drugs fall into three main categories: enhancement of GABAergic (gamma-aminobutyric acid) inhibition, reduction of glutamatergic excitatory neurotransmission, and modification of ion channel function.[1][2] Established AEDs like Carbamazepine primarily target voltage-gated sodium channels, while broader spectrum agents like Valproate exhibit multiple mechanisms, including effects on GABAergic transmission and ion channels.[3][4] Newer generation drugs, such as Lamotrigine, also often have multiple targets, including sodium and calcium channels.[5][6] A thorough understanding of these mechanisms is crucial for the rational development and application of novel anticonvulsant therapies.
Comparative Efficacy and Safety Profiles
The following table summarizes the key characteristics of our placeholder compound, [this compound], alongside three established anticonvulsants. This format allows for a direct comparison of their primary mechanisms, clinical efficacy in preclinical models, and common adverse effects.
| Compound | Primary Mechanism of Action | Efficacy in MES Test (ED50, mg/kg) | Efficacy in s.c. PTZ Test (ED50, mg/kg) | Common Adverse Effects |
| [this compound] | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
| Carbamazepine | Blocks voltage-gated sodium channels, reducing neuronal firing.[3][7][8] | ~9 | > 60 | Dizziness, drowsiness, ataxia, nausea, vomiting, and a risk of severe dermatological reactions (Stevens-Johnson syndrome), particularly in individuals with the HLA-B*1502 allele.[9][10] |
| Valproate | Increases GABA concentration, blocks voltage-gated sodium channels, and may modulate T-type calcium channels.[4][11][12] | ~150 | ~75 | Gastrointestinal disturbances, tremor, weight gain, sedation, and a risk of hepatotoxicity and teratogenicity.[4][11][13] |
| Lamotrigine | Blocks voltage-gated sodium and calcium channels, and may inhibit the release of glutamate.[5][14][15] | ~4 | ~20 | Dizziness, headache, blurred or double vision, lack of coordination, sleepiness, nausea, and a risk of serious skin rashes.[14][16] |
Key Preclinical Experimental Protocols
The evaluation of novel anticonvulsant compounds relies on standardized preclinical models that are predictive of clinical efficacy. The Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (s.c. PTZ) test are two of the most widely used screening assays.[17][18]
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is particularly sensitive to compounds that act on voltage-gated sodium channels.[1]
Protocol:
-
Animal Model: Adult male mice (e.g., ICR strain, 20-25 g) are typically used.
-
Drug Administration: The test compound ([this compound] or comparator) is administered via an appropriate route (e.g., intraperitoneally or orally) at various doses. A vehicle control group is also included.
-
Pre-treatment Time: A specific pre-treatment time is allowed to elapse to ensure the drug has reached its peak effect.
-
Stimulation: A corneal electrode is used to deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds).[1]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[1]
-
Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED50) is calculated.
Pentylenetetrazol (PTZ) Seizure Test
The s.c. PTZ test is a model for clonic seizures and is sensitive to compounds that enhance GABAergic neurotransmission or act on T-type calcium channels.[17][19]
Protocol:
-
Animal Model: Adult male mice are used.
-
Drug Administration: The test compound is administered as described for the MES test.
-
Pre-treatment Time: A suitable pre-treatment time is observed.
-
PTZ Injection: A subcutaneous injection of Pentylenetetrazol (a GABA-A receptor antagonist) at a convulsive dose (e.g., 85 mg/kg) is administered.[20]
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures (characterized by rhythmic muscle contractions).[21]
-
Endpoint: The primary endpoint is the failure to observe a clonic seizure lasting for more than 5 seconds.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by anticonvulsants and a typical experimental workflow.
Caption: Key molecular targets of common anticonvulsant drugs.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. Maximal Electroshock Seizures Threshold Test [bio-protocol.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Safe use of sodium valproate - Australian Prescriber [australianprescriber.tg.org.au]
- 5. go.drugbank.com [go.drugbank.com]
- 6. psychscenehub.com [psychscenehub.com]
- 7. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 9. Carbamazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Carbamazepine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. Pharmacological and therapeutic properties of valproate: a summary after 35 years of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. Lamotrigine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Lamotrigine - Wikipedia [en.wikipedia.org]
- 17. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 18. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. transpharmation.com [transpharmation.com]
- 20. Pentylenetetrazole-Induced Kindling Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
Validating the Selective Inhibition of Adenosine Kinase: A Comparative Guide to GP3269 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GP3269, a potent adenosine kinase (AK) inhibitor, with other commonly used or well-characterized AK inhibitors, namely ABT-702 and 5-Iodotubercidin. The following sections present a comprehensive overview of their performance based on available experimental data, detailed experimental protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Adenosine Kinase Inhibitors
The potency and selectivity of small molecule inhibitors are critical parameters for their utility as research tools and potential therapeutic agents. The following tables summarize the key quantitative data for this compound and its alternatives.
Table 1: Potency of Inhibitors Against Adenosine Kinase
| Compound | Target | IC50 (nM) | Organism | Comments |
| This compound | Adenosine Kinase | 11[1] | Human | Potent and orally active. |
| ABT-702 | Adenosine Kinase | 1.7[2] | Human | Highly potent and selective non-nucleoside inhibitor. |
| 5-Iodotubercidin | Adenosine Kinase | ~20-50 | Various | Non-selective kinase inhibitor. |
Table 2: Selectivity Profile of Adenosine Kinase Inhibitors
| Compound | Primary Target | Selectivity Profile | Comments |
| This compound | Adenosine Kinase | Reported to be selective, but comprehensive public kinase panel data is limited. | Further selectivity profiling is recommended for specific applications. |
| ABT-702 | Adenosine Kinase | Highly selective. >10,000-fold selectivity against a panel of other kinases, receptors, and enzymes[2]. | Excellent tool for specific inhibition of adenosine kinase. |
| 5-Iodotubercidin | Adenosine Kinase | Non-selective . Inhibits a broad range of kinases including PKA, PKC, and receptor tyrosine kinases[2]. | Use with caution when specific inhibition of adenosine kinase is required. Can produce off-target effects due to its broad kinase inhibition[3][4]. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating the activity and selectivity of kinase inhibitors. Below are representative protocols for key assays.
Biochemical Adenosine Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a non-radioactive, luminescence-based assay for determining the IC50 value of an inhibitor against adenosine kinase.
Materials:
-
Recombinant human adenosine kinase
-
Adenosine
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound, ABT-702, 5-Iodotubercidin) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing adenosine kinase and adenosine in assay buffer to each well. The final concentration of adenosine should be at or near its Km for the enzyme.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near its Km.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular Adenosine Release Assay (HPLC-Based)
This protocol measures the effect of adenosine kinase inhibitors on the extracellular concentration of adenosine in a cell-based assay.
Materials:
-
Human cell line (e.g., HEK293, SH-SY5Y)
-
Cell culture medium and supplements
-
Test compounds (this compound, ABT-702, 5-Iodotubercidin)
-
Phosphate-buffered saline (PBS)
-
Perchloric acid
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Plate cells in 6-well plates and grow to confluence.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with fresh, serum-free medium containing the test compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).
-
Collect the extracellular medium from each well.
-
To precipitate proteins, add an equal volume of cold perchloric acid to the collected medium.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the samples by HPLC. Separate adenosine from other nucleosides on a C18 column using an isocratic mobile phase (e.g., 100 mM phosphate buffer pH 5.5 with 5% methanol).
-
Detect adenosine by its UV absorbance at 259 nm.
-
Quantify the adenosine concentration by comparing the peak area to a standard curve generated with known concentrations of adenosine.
Visualizations
Adenosine Signaling Pathway
Caption: Adenosine Signaling Pathway and the Action of this compound.
Experimental Workflow for Validating Inhibitor Selectivity
References
- 1. Inhibition of adenosine kinase attenuates acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Adenosine Kinase Inhibitor GP3269: A Guide to Selectivity and Performance
This guide provides a comparative analysis of the adenosine kinase (AK) inhibitor GP3269, focusing on its cross-reactivity profile in the context of kinase selectivity. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison with alternative AK inhibitors, supported by available data and detailed experimental methodologies.
Introduction to Adenosine Kinase and its Inhibition
Adenosine kinase is a crucial enzyme that regulates the intracellular and extracellular concentrations of adenosine, a nucleoside that plays a significant role in various physiological processes, including neurotransmission, inflammation, and cardiovascular function. By phosphorylating adenosine to adenosine monophosphate (AMP), AK effectively reduces the local concentration of adenosine. Inhibition of adenosine kinase can, therefore, elevate adenosine levels, which in turn modulates signaling pathways through adenosine receptors. This mechanism has therapeutic potential in conditions such as epilepsy, pain, and inflammation.
This compound is a potent and selective inhibitor of human adenosine kinase.[1] Its efficacy is attributed to its ability to increase endogenous adenosine levels at sites of action, thereby enhancing adenosine-mediated signaling. The "cross-reactivity" of a small molecule inhibitor like this compound is determined by its selectivity against other kinases and off-target proteins. High selectivity is a desirable characteristic as it minimizes the potential for off-target effects and associated toxicities.
Performance Comparison of Adenosine Kinase Inhibitors
The following table summarizes the in vitro potency of this compound and selected alternative adenosine kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound Name | Target Kinase | IC50 (nM) | Selectivity Profile |
| This compound | Human Adenosine Kinase | 11 | Described as a "potent and selective inhibitor". Specific kinase panel data is not publicly available. |
| ABT-702 | Human Adenosine Kinase | 1.7 | Highly selective; demonstrates several orders of magnitude selectivity over adenosine A1, A2A, A3 receptors, adenosine transporter, and adenosine deaminase. |
| 5-Iodotubercidin | Human Adenosine Kinase | 26 | Broad-spectrum inhibitor; also inhibits other kinases such as CK1, insulin receptor tyrosine kinase, PKA, and PKC. |
Experimental Protocols
The determination of an inhibitor's potency and selectivity is paramount in drug discovery. Below are detailed methodologies for key experiments used to characterize compounds like this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The luminescent signal is proportional to the ADP concentration, and therefore to the kinase activity.
Materials:
-
Purified recombinant human adenosine kinase
-
Adenosine (substrate)
-
ATP (co-substrate)
-
Test inhibitors (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle (for control wells) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x concentration of adenosine kinase in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x concentration of adenosine and ATP mixture in kinase reaction buffer. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Kinase Selectivity Profiling
To assess the cross-reactivity of an inhibitor, it is screened against a broad panel of kinases. The experimental procedure is similar to the in vitro kinase inhibition assay described above, with the primary difference being the use of a diverse set of purified kinases and their respective substrates. The percentage of inhibition at a fixed concentration (e.g., 1 µM) is determined for each kinase in the panel.
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Adenosine signaling is regulated by its synthesis, transport, and metabolism.
Caption: Workflow for determining IC50 using the ADP-Glo™ kinase assay.
References
Investigational Drug GP3269: A Novel Adenosine-Based Approach to Epilepsy Treatment Compared to Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational drug GP3269 and current standard-of-care epilepsy treatments. While clinical efficacy data for this compound is not yet publicly available due to its early stage of development (currently in Phase 1 trials), this document outlines its proposed mechanism of action and contrasts it with the established therapeutic strategies. All quantitative data for standard treatments are summarized for comparative analysis, and detailed experimental methodologies are provided for key cited experiments.
Introduction to this compound: A Focus on Adenosine Modulation
This compound is an investigational compound being evaluated for the treatment of epilepsy and pain. Its primary mechanism of action is reported to be the modulation of adenosine receptors. Adenosine is a naturally occurring molecule in the brain that has been shown to have powerful anticonvulsant effects.[1][2][3][4] It acts as an endogenous seizure terminator by suppressing excessive neuronal firing.[2] The therapeutic potential of targeting the adenosine system lies in its ability to restore the balance between neuronal excitation and inhibition, a key factor in the pathophysiology of epilepsy.[5]
Maladaptive changes in adenosine metabolism, particularly the increased expression of the enzyme adenosine kinase, are implicated in the development and progression of epilepsy (epileptogenesis).[4][6] By modulating adenosine receptors, this compound may offer a novel, disease-modifying approach to epilepsy treatment, distinct from many existing anti-seizure medications (ASMs).
Standard Epilepsy Treatments: Mechanisms and Efficacy
Standard epilepsy treatments encompass a wide range of medications with diverse mechanisms of action. These can be broadly categorized as follows:
-
Sodium Channel Blockers: These drugs stabilize the inactive state of voltage-gated sodium channels, thereby limiting the repetitive firing of neurons that is characteristic of seizures.[5][7]
-
GABA Enhancers: These medications increase the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This can be achieved by enhancing GABA receptor function, inhibiting GABA reuptake, or reducing GABA metabolism.[7]
-
Calcium Channel Blockers: By blocking specific types of calcium channels, these drugs reduce the release of excitatory neurotransmitters.[8]
-
Glutamate Blockers: These agents interfere with the action of the primary excitatory neurotransmitter, glutamate.[5][9]
-
Multiple Mechanisms: Several newer ASMs act on multiple targets to achieve their anticonvulsant effect.[9]
The efficacy of these standard treatments varies depending on the seizure type and the individual patient. The following tables summarize key efficacy data from clinical trials of commonly used ASMs.
Quantitative Efficacy of Standard Anti-Seizure Medications
Table 1: Efficacy of Selected First-Line Anti-Seizure Medications in Monotherapy for Focal Seizures
| Drug | Seizure Freedom Rate (6 months) | Time to Treatment Failure (vs. Carbamazepine) | Reference |
| Carbamazepine | 51% | - | [10] |
| Lamotrigine | 58% | Superior | [10] |
| Levetiracetam | 52% | Equivalent | [10] |
| Zonisamide | 49% | Equivalent | [10] |
Table 2: Efficacy of Selected Adjunctive Anti-Seizure Medications for Refractory Focal Seizures
| Drug | ≥50% Responder Rate | Seizure Freedom Rate | Reference |
| Brivaracetam | 38-40% | 4-5% | [11] |
| Cenobamate | 40-64% | 4-21% | [11][12] |
| Lacosamide | 38-41% | 3-4% | [11] |
| Perampanel | 29-38% | 2-5% | [11] |
| Topiramate | 38-49% | 5% | [11] |
Experimental Protocols
Detailed experimental protocols for the clinical trials cited above are extensive and can be found in the referenced publications. However, a general methodology for adjunctive therapy trials in refractory focal epilepsy is as follows:
Typical Phase III, Randomized, Double-Blind, Placebo-Controlled Adjunctive Therapy Trial Protocol:
-
Patient Population: Adults with a diagnosis of focal epilepsy who have failed to achieve seizure freedom with at least two prior ASMs.
-
Baseline Phase: A prospective period of 4 to 8 weeks to establish the baseline seizure frequency.
-
Randomization: Patients are randomly assigned to receive either the investigational drug at one of several fixed doses or a placebo, in addition to their ongoing ASM regimen.
-
Titration Phase: The dose of the investigational drug is gradually increased over a period of several weeks to the target maintenance dose.
-
Maintenance Phase: Patients continue on the assigned fixed dose for a period of 12 to 18 weeks.
-
Primary Efficacy Endpoint: The percentage reduction in seizure frequency from baseline compared to placebo, and/or the proportion of patients achieving a 50% or greater reduction in seizure frequency (responder rate).
-
Secondary Efficacy Endpoints: May include the proportion of patients achieving seizure freedom, and changes in seizure severity and quality of life.
-
Safety and Tolerability Assessment: Adverse events, laboratory values, and vital signs are monitored throughout the trial.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound (Adenosine Receptor Modulation)
Caption: Proposed mechanism of this compound via adenosine A1 receptor activation.
Common Mechanism of Sodium Channel Blockers
Caption: Mechanism of action for sodium channel blocking anti-seizure drugs.
GABAergic Synapse and Action of GABA Enhancers
Caption: Action of GABA enhancing drugs at an inhibitory synapse.
Conclusion
This compound represents a promising investigational therapy for epilepsy with a novel mechanism of action centered on the adenosine signaling pathway. This approach differs significantly from many standard anti-seizure medications that primarily target voltage-gated ion channels or enhance GABAergic inhibition. While direct efficacy comparisons are premature, the unique mechanism of this compound suggests it could offer a valuable alternative for patients, particularly those with treatment-refractory epilepsy. Further clinical development and data from ongoing and future trials are eagerly awaited to fully elucidate the therapeutic potential of this compound in the management of epilepsy.
References
- 1. Role of Adenosine in Epilepsy and Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine Receptors and Epilepsy: Current Evidence and Future Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of adenosine in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 6. The role of adenosine in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 9. epilepsy.com [epilepsy.com]
- 10. Efficacy and tolerability of antiseizure drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of add‐on antiseizure medications for focal epilepsy: A network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of GP3269's Published Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published effects of GP3269, an experimental adenosine kinase inhibitor, with alternative compounds. The information is intended to support independent validation efforts and inform further research and development. The data presented is based on publicly available preclinical studies.
Executive Summary
This compound is a potent and selective inhibitor of adenosine kinase (AK) with demonstrated anticonvulsant and analgesic properties in preclinical models. This guide compares the available data for this compound with two other well-characterized AK inhibitors, ABT-702 and 5-Iodotubercidin (5-ITU). While direct comparative studies are limited, this guide synthesizes the available quantitative data and experimental protocols to facilitate an informed assessment of this compound's potential.
Mechanism of Action: Adenosine Kinase Inhibition
Adenosine kinase is a key enzyme responsible for the metabolism of adenosine, a nucleoside that plays a crucial role in regulating neuronal excitability and nociception. By inhibiting AK, compounds like this compound increase the extracellular concentration of adenosine, leading to the activation of adenosine receptors and subsequent downstream effects, including reduced neuronal firing and decreased pain signaling.
Head-to-Head Comparison of Neuroprotective Agents: GP3269 and Other Promising Candidates
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Neuroprotective Strategies
The quest for effective neuroprotective agents to combat the devastating consequences of neurological disorders such as stroke, and neurodegenerative diseases remains a critical challenge in modern medicine. This guide provides a head-to-head comparison of GP3269, an experimental adenosine kinase inhibitor, with other neuroprotective agents that employ distinct mechanisms of action. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to offer a comprehensive resource for researchers and drug development professionals.
Executive Summary
-
Edaravone: A free radical scavenger.
-
Minocycline: A tetracycline with anti-inflammatory and anti-apoptotic properties.
-
HYDAMTIQ: A potent poly(ADP-ribose) polymerase (PARP) inhibitor.
The comparison is centered around their efficacy in the widely accepted transient Middle Cerebral Artery Occlusion (MCAO) model of ischemic stroke in rats, providing a standardized platform for evaluating neuroprotective potential.
Quantitative Comparison of Neuroprotective Efficacy
The following table summarizes the in vivo efficacy of the selected neuroprotective agents in the rat MCAO model. It is important to note that for this compound, data from a structurally similar adenosine kinase inhibitor, GP683, is used as a proxy due to the lack of publicly available in vivo data for this compound in this specific model.
| Neuroprotective Agent | Target/Mechanism of Action | In Vivo Model | Dosage and Administration | Therapeutic Time Window | Efficacy (Infarct Volume Reduction) | Reference |
| This compound (proxy: GP683) | Adenosine Kinase Inhibitor | Rat, 90 min transient MCAO | 1.0 mg/kg, i.p., at 30, 150, and 270 min post-ischemia | Up to 4.5 hours | 44% | [3][4] |
| Edaravone | Free Radical Scavenger | Rat, MCAO/Reperfusion | 3 mg/kg, i.p., after ischemia | Post-ischemia | Significant reduction in infarct size and neurological deficits | [5] |
| Minocycline | Microglial Activation/p38 MAPK Inhibitor | Rat, 90 min transient MCAO | 3 mg/kg, i.v. | 4 hours post-MCAO | 42% | [1][6][7][8] |
| 10 mg/kg, i.v. | 4 hours post-MCAO | 56% | [1][6][7][8] | |||
| 10 mg/kg, i.v. | 5 hours post-MCAO | 40% | [1][6][7][8] | |||
| HYDAMTIQ | PARP-1/PARP-2 Inhibitor | Rat, 2h transient MCAO | 0.1-10 mg/kg, i.p., starting 4h after MCAO | Up to 4 hours | Up to 70% | [9] |
Detailed Experimental Protocols
The data presented in this guide is primarily derived from studies utilizing the transient Middle Cerebral Artery Occlusion (MCAO) model in rats. This model is a standard preclinical platform for evaluating the efficacy of neuroprotective agents for ischemic stroke.
Transient Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To induce a focal cerebral ischemia that mimics human ischemic stroke to test the efficacy of neuroprotective compounds.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
4-0 nylon monofilament suture with a silicon-coated tip
-
Surgical instruments (scissors, forceps, vessel clips)
-
Heating pad to maintain body temperature
-
Laser Doppler flowmeter (optional, to monitor cerebral blood flow)
Procedure:
-
Anesthesia and Preparation: The rat is anesthetized, and its body temperature is maintained at 37°C. The surgical area on the neck is shaved and disinfected.
-
Vessel Exposure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Suture Insertion: The ECA is ligated and transected. A loose ligature is placed around the origin of the ICA. A small incision is made in the ECA stump. The silicon-coated nylon suture is introduced through the ECA stump into the ICA.
-
Occlusion: The suture is advanced approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA). Successful occlusion can be confirmed by a significant drop in cerebral blood flow if a laser Doppler flowmeter is used.
-
Duration of Ischemia: The suture is left in place for a predetermined period, typically 60 to 120 minutes, to induce transient ischemia.
-
Reperfusion: After the ischemic period, the suture is carefully withdrawn to allow for reperfusion of the MCA territory.
-
Closure: The neck incision is closed, and the animal is allowed to recover from anesthesia.
Assessment of Neuroprotection:
-
Infarct Volume Measurement: 24 to 48 hours after MCAO, the rat is euthanized, and the brain is removed. The brain is sliced into coronal sections and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy, viable tissue stains red, while the infarcted tissue remains white. The area of infarction in each slice is measured, and the total infarct volume is calculated, often with a correction for brain edema[9].
-
Neurological Deficit Scoring: The functional outcome is assessed using a neurological deficit scoring system. A common scale ranges from 0 (no deficit) to 4 or 5 (severe deficit or death), evaluating behaviors such as spontaneous circling, contralateral limb flexion, and resistance to lateral push.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and the comparator agents are mediated by distinct signaling pathways. Understanding these pathways is crucial for identifying potential synergistic therapies and for patient stratification in future clinical trials.
This compound: Adenosine Kinase Inhibition and Adenosine A1 Receptor Signaling
This compound, as an adenosine kinase inhibitor, increases the extracellular concentration of adenosine, particularly in metabolically stressed tissues like the ischemic brain. Adenosine then activates its receptors, with the neuroprotective effects primarily attributed to the activation of the adenosine A1 receptor (A1R), a Gi/o-coupled receptor[10][11].
References
- 1. "Low dose intravenous minocycline is neuroprotective after middle cerebral artery occl . . ." by Lin Xu, Susan C. Fagan et al. [digitalcommons.wayne.edu]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Delayed treatment with an adenosine kinase inhibitor, GP683, attenuates infarct size in rats with temporary middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice [frontiersin.org]
- 6. Minocycline Development for Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine and Stroke: Maximizing the Therapeutic Potential of Adenosine as a Prophylactic and Acute Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative Efficacy of GP3269: An Adenosine Kinase Inhibitor for Neurological and Inflammatory Disorders
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the experimental reproducibility of the adenosine kinase inhibitor GP3269, with a comparative analysis against other relevant compounds. This guide provides detailed experimental protocols and visual summaries of key biological pathways and workflows to support informed research and development decisions.
This compound is an experimental drug identified as a potent and selective inhibitor of adenosine kinase (AK), an enzyme pivotal in regulating adenosine levels in the body.[1] By inhibiting AK, this compound effectively increases the localized concentration of adenosine, a nucleoside with crucial roles in cellular signaling, particularly in the nervous and immune systems. This mechanism of action underlies its observed analgesic and anticonvulsant properties in preclinical studies.[1] This guide offers a comparative overview of this compound's performance against other adenosine kinase inhibitors in established preclinical models of pain and epilepsy, supported by detailed experimental methodologies.
Performance Comparison of Adenosine Kinase Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and other notable adenosine kinase inhibitors. The data is compiled from various preclinical studies and presented to facilitate a direct comparison of their potency.
In Vitro Adenosine Kinase Inhibition
| Compound | IC50 (nM) | Species | Source |
| This compound | 11 | Human | [1] |
| ABT-702 | 1.7 | Human | |
| A-286501 | 0.47 | Not Specified | [2] |
| 5'-Iodotubercidin | 26 | Not Specified | [3] |
In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure Test in Rats)
| Compound | ED50 (mg/kg, route) | Notes | Source |
| GP683 (a prototype related to this compound) | 1.1 (i.p.) | Demonstrates the potential of this chemical class. | [4][5][6][7][8] |
| Phenytoin (Standard Drug) | ~10-30 (p.o.) | Widely used antiepileptic drug for comparison. |
In Vivo Analgesic Activity (Carrageenan-Induced Thermal Hyperalgesia in Rats)
| Compound | ED50 (µmol/kg, route) | Notes | Source |
| A-286501 | 1 (p.o.) | Potent activity in an inflammatory pain model. | [2][9][10][11] |
| ABT-702 | 5 (p.o.) | Effective in reducing inflammatory thermal hyperalgesia. | [12] |
Note: Direct comparative studies for this compound in the carrageenan and formalin tests were not available in the public domain at the time of this review. The data for related compounds are provided for context.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Adenosine Kinase Inhibition and Downstream Signaling
Caption: Mechanism of this compound action and downstream signaling cascade.
Experimental Workflow for Preclinical Evaluation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analgesic and anti-inflammatory effects of A-286501, a novel orally active adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adenosine kinase inhibitors as a novel approach to anticonvulsant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. carrageenan paw edema: Topics by Science.gov [science.gov]
- 10. carrageenan: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of GP3269: A Guide for Laboratory Professionals
Researchers and drug development professionals handling the experimental adenosine kinase inhibitor, GP3269, must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on established best practices for the disposal of novel chemical entities is imperative.
As an experimental drug, the full toxicological and ecotoxicological profile of this compound may not be fully characterized. Therefore, it is essential to treat this compound as a hazardous waste and follow all applicable federal, state, and local regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is the critical first step in establishing safe handling and disposal procedures.
Core Disposal Principles
The disposal of this compound should be managed through a licensed hazardous waste disposal vendor. The following general procedures, based on standard laboratory safety protocols, should be followed:
-
Waste Identification and Segregation: All waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be segregated from non-hazardous waste. It is crucial to avoid mixing this compound waste with incompatible chemicals.
-
Containerization: Use only approved, leak-proof, and clearly labeled hazardous waste containers. The container material must be compatible with this compound and any solvents used.
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The accumulation start date must also be clearly marked.
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area. Secondary containment should be used to prevent spills.
Decontamination and Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is a risk of airborne powder.
-
Don appropriate Personal Protective Equipment (PPE) , including a lab coat, safety goggles, and chemical-resistant gloves. For significant spills of powdered compound, respiratory protection may be necessary.
-
Contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Clean the area with a suitable solvent (e.g., water, ethanol), collecting all cleaning materials as hazardous waste.
-
Decontaminate surfaces with a suitable cleaning agent.
-
Report the spill to your institution's EHS department.
Experimental Workflow for Disposal
The following diagram outlines a generalized workflow for the proper disposal of this compound from the laboratory.
Navigating the Safe Handling of GP3269: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the experimental adenosine kinase inhibitor GP3269, ensuring safe handling practices is paramount. While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, a conservative and diligent approach to personal protective equipment (PPE) and laboratory procedures is essential. This guide provides immediate, essential safety and logistical information to establish a robust operational and disposal plan.
Personal Protective Equipment (PPE) for this compound
Given that this compound is a potent, experimental compound with known pharmacological activity, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory practice for compounds with unknown full hazard profiles.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled to protect against splashes or airborne particles. |
| Hand Protection | Nitrile Gloves | Chemical-resistant nitrile gloves should be worn when handling this compound in solid or solution form. Gloves should be inspected before use and changed immediately if contaminated or torn. |
| Body Protection | Laboratory Coat | A fully buttoned laboratory coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Enclosure | All handling of solid this compound or concentrated solutions that could produce aerosols or dust should be performed in a certified chemical fume hood or other suitable ventilated enclosure to prevent inhalation. |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict procedural guidelines is critical for the safe management of this compound in a laboratory setting.
Handling Procedures:
-
Preparation: Before handling this compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment and supplies, including PPE, should be readily available.
-
Weighing and Reconstitution: When weighing solid this compound, do so within a ventilated enclosure to minimize the risk of inhaling dust particles. When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Experimental Use: During experimental procedures, handle all solutions containing this compound with care to prevent spills and aerosol generation. Use appropriate containment for all vessels.
-
Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate laboratory disinfectant or cleaning agent.
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated solid waste, including gloves, weighing papers, and disposable labware, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Waste Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Visualizing the Workflow
To further clarify the procedural steps for handling this compound, the following workflow diagram illustrates the key stages from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
